molecular formula C11H9ClN2O B1648458 2-Chloro-5-(2-methoxyphenyl)pyrazine CAS No. 412924-03-9

2-Chloro-5-(2-methoxyphenyl)pyrazine

Numéro de catalogue: B1648458
Numéro CAS: 412924-03-9
Poids moléculaire: 220.65 g/mol
Clé InChI: LETILTMEMFYESA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloro-5-(2-methoxyphenyl)pyrazine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2-methoxyphenyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-methoxyphenyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-5-(2-methoxyphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETILTMEMFYESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pyrazine Scaffold as a Programmable Logic Gate: A Technical Guide to 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach heterocyclic building blocks not merely as static chemical structures, but as programmable logic gates. The molecule 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) exemplifies this philosophy [1]. By combining an activated electrophilic site (the C-Cl bond) with a sterically and electronically tunable moiety (the 2-methoxyphenyl group), this compound serves as a highly versatile intermediate for synthesizing kinase inhibitors, receptor antagonists, and advanced functional materials.

This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with 2-Chloro-5-(2-methoxyphenyl)pyrazine, providing a robust framework for researchers and drug development professionals.

Structural Causality and Physicochemical Profiling

To effectively utilize a chemical building block, one must first understand the causality of its structural features. The pyrazine core is a strongly electron-deficient heteroaromatic system. The two nitrogen atoms exert a powerful inductive and resonance-withdrawing effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

When a chlorine atom is positioned at C2, this lowered LUMO makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the 2-methoxyphenyl group at C5 introduces a degree of steric hindrance and electron donation (via resonance from the methoxy oxygen, albeit dampened by the dihedral angle between the rings). This precise electronic push-pull system is what makes the scaffold so valuable: it is reactive enough to undergo late-stage functionalization, yet stable enough to survive multi-step synthetic sequences.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, essential for predicting its behavior in both synthetic workflows and biological environments [1][2].

ParameterValueCausality / Implication for Drug Design
Chemical Name 2-Chloro-5-(2-methoxyphenyl)pyrazineStandard IUPAC nomenclature.
CAS Number 412924-03-9Unique identifier for procurement and safety tracking.
Molecular Formula C11H9ClN2ODictates exact mass for high-resolution mass spectrometry.
Molecular Weight 220.66 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5.
InChI Key LETILTMEMFYESA-UHFFFAOYSA-NFacilitates precise database querying and structure verification.
Purity (Commercial) ≥95.0%Sufficient for initial library generation; requires purification for final APIs.
Predicted LogP ~2.5 - 3.0Optimal lipophilicity for membrane permeability in early-stage hit compounds.
H-Bond Acceptors 3 (2x Pyrazine N, 1x Methoxy O)Crucial for interacting with the hinge region of kinase targets.

Rational Design of the Synthetic Workflow

The synthesis and subsequent functionalization of 2-Chloro-5-(2-methoxyphenyl)pyrazine rely on exploiting the differential reactivity of the pyrazine ring. Below is the logical relationship mapping the scaffold's properties to its applications in drug discovery.

ScaffoldLogic Scaffold 2-Chloro-5-(2-methoxyphenyl)pyrazine (Core Scaffold) Prop1 C2-Chlorine Bond (SNAr Activated) Scaffold->Prop1 Prop2 Pyrazine Nitrogens (H-Bond Acceptors) Scaffold->Prop2 Prop3 Methoxy Group (Steric/Electronic Tuning) Scaffold->Prop3 App1 Late-Stage Amination (Buchwald-Hartwig / SNAr) Prop1->App1 Enables App2 Kinase Hinge Binding (Target Affinity) Prop2->App2 Mediates App3 Off-Target Selectivity (Conformational Control) Prop3->App3 Modulates

Diagram 1: Logical mapping of structural features to drug discovery applications.

Self-Validating Experimental Protocols

In my experience, the difference between a successful synthesis and a failed one lies in the implementation of self-validating feedback loops within the protocol. Every step must generate observable data that confirms the mechanistic pathway.

Protocol A: Synthesis via Statistical Mono-Suzuki Coupling

Because the starting material, 2,5-dichloropyrazine, is perfectly symmetrical, achieving mono-substitution requires strict stoichiometric control. The causality here is statistical: by limiting the boronic acid, we favor mono-coupling, though some di-coupled byproduct is inevitable.

Materials:

  • 2,5-Dichloropyrazine (1.0 equiv)

  • (2-Methoxyphenyl)boronic acid (0.95 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve 2,5-dichloropyrazine and the boronic acid in the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst by oxidizing it to an inactive Pd(II) state.

  • Catalyst Addition: Add K2CO3 and Pd(PPh3)4 under a positive flow of Argon. Seal the reaction vessel.

  • Thermal Activation: Heat the mixture to 85°C for 12 hours.

  • In-Process Validation (LC-MS): Sample the reaction at 4 hours. You must observe three distinct peaks: unreacted starting material (m/z 149), the desired mono-coupled product (m/z 221 [M+H]+), and a minor di-coupled byproduct (m/z 293). This validates the statistical distribution.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry over anhydrous Na2SO4.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient). The mono-coupled product elutes after the di-coupled byproduct due to the retained polarizable C-Cl bond.

Protocol B: Downstream Functionalization via SNAr

Once the target scaffold is isolated, it is typically reacted with primary or secondary amines to build the final drug-like molecule [3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv) and the target aliphatic amine (3.0 equiv) in N,N-Dimethylformamide (DMF).

  • Thermal Drive: Heat to 110°C. Causality: The electron-donating effect of the 2-methoxyphenyl group slightly deactivates the pyrazine core compared to the dichloro precursor, necessitating higher thermal energy to overcome the activation barrier for the Meisenheimer complex intermediate.

  • Self-Validating Workup (Acid-Base Extraction): Cool the reaction and partition between Ethyl Acetate and 1M HCl. The unreacted starting material remains in the organic layer. The newly formed aminopyrazine product becomes protonated and moves to the aqueous layer.

  • Product Isolation: Basify the aqueous layer to pH 10 using NaOH, and extract with fresh Ethyl Acetate. Evaporate to yield the pure functionalized product. This phase-switching behavior inherently validates the success of the C-N bond formation.

ReactionWorkflow SM 2,5-Dichloropyrazine + (2-Methoxyphenyl)boronic acid Cat Pd(PPh3)4, K2CO3 Dioxane/H2O, 85°C SM->Cat Suzuki-Miyaura Cross-Coupling Int 2-Chloro-5-(2-methoxyphenyl)pyrazine (Target Scaffold) Cat->Int C-C Bond Formation Nuc Aliphatic Amine (3.0 eq) DMF, 110°C Int->Nuc SNAr Reaction Prod Aminopyrazine Derivative (Isolated via Acid-Base Extraction) Nuc->Prod C-N Bond Formation

Diagram 2: Sequential synthetic workflow from starting material to functionalized derivative.

Strategic Integration into Drug Development

In medicinal chemistry, the pyrazine ring is a privileged scaffold, frequently acting as a bioisostere for pyridine or pyrimidine. When utilizing 2-Chloro-5-(2-methoxyphenyl)pyrazine, researchers are generally targeting the ATP-binding pocket of kinases.

The nitrogen atoms of the pyrazine core are perfectly spaced to accept hydrogen bonds from the backbone amides of the kinase hinge region. Simultaneously, the 2-methoxyphenyl group is directed toward the selectivity pocket (often the DFG-out or DFG-in adjacent cavities). The methoxy group is not merely decorative; its oxygen atom can engage in water-mediated hydrogen bonding, while the steric bulk of the methyl group forces the phenyl ring out of coplanarity with the pyrazine core. This induced dihedral angle is a critical design element, as it prevents the molecule from intercalating into DNA (reducing toxicity) while locking it into the bioactive conformation required for specific kinase inhibition.

By mastering the synthesis and reactivity of this specific intermediate, development teams can rapidly generate libraries of highly targeted, conformationally restricted therapeutic candidates.

References

1H and 13C NMR Spectroscopic Characterization of 2-Chloro-5-(2-methoxyphenyl)pyrazine: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and central nervous system (CNS) therapeutics[1]. 2-Chloro-5-(2-methoxyphenyl)pyrazine is a critical synthetic intermediate, typically generated via the regioselective of 2,5-dichloropyrazine with 2-methoxyphenylboronic acid[2].

Because 2,5-dichloropyrazine possesses two identical electrophilic sites, mono-coupling reactions often yield complex mixtures containing unreacted starting material, the desired mono-coupled product, and di-coupled byproducts. Unambiguous structural elucidation via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm not only the success of the coupling but also the exact regiochemistry of the resulting asymmetric pyrazine. This whitepaper provides an in-depth, self-validating framework for the NMR characterization of 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Structural Analysis & Predictive Logic

To interpret the NMR spectra accurately, we must first deconstruct the molecule's electronic and steric environment. High-resolution NMR relies heavily on understanding the causality behind chemical shifts ()[3].

  • The Pyrazine Core (Electron-Deficient): The two electronegative nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, highly deshielding the attached protons (H-3 and H-6). H-3 is situated between a nitrogen atom and the chlorine-bearing carbon (C-2), while H-6 is located between a nitrogen atom and the aryl-bearing carbon (C-5). Because H-3 and H-6 are para to one another, they do not exhibit standard 3J ortho-coupling; they will appear as sharp singlets (or exhibit negligible 5J coupling < 1.5 Hz).

  • The 2-Methoxyphenyl Ring (Electron-Rich): The methoxy group (-OCH₃) is a strong π -donor via resonance (+M effect), which significantly shields the ortho (H-3') and para (H-5') protons on the phenyl ring. Conversely, the meta proton (H-4') and the proton ortho to the pyrazine linkage (H-6') remain relatively deshielded.

  • Steric Hindrance & Dihedral Angles: The bulky methoxy group at the ortho position of the phenyl ring creates steric clash with the pyrazine core. This forces the two rings out of coplanarity, altering the magnetic anisotropy experienced by H-6' and preventing complete π -conjugation between the two ring systems.

Experimental Protocols: A Self-Validating System

A robust NMR protocol must be a self-validating system where sample preparation, acquisition parameters, and data processing work in tandem to eliminate artifacts.

Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because the molecule is highly lipophilic, and the solvent lacks exchangeable protons that could interfere with the aromatic region.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale precisely at δ 0.00 ppm.

Spectrometer Setup & Acquisition
  • Locking and Shimming: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1 to Z5) to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • 1H NMR Acquisition: Run a standard 1D proton sequence (e.g., zg30 on Bruker systems).

    • Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Spectral width (sw) = 20 ppm.

  • 13C NMR Acquisition: Run a proton-decoupled 13C sequence (e.g., zgpg30).

    • Causality for Parameters: Quaternary carbons (C-2, C-5, C-1', C-2') lack attached protons to facilitate rapid dipole-dipole relaxation. Therefore, their T1​ relaxation times are significantly longer. Set the relaxation delay (d1) to ≥2.0 s and increase the number of scans (ns = 512–1024) to ensure these critical nodes rise above the signal-to-noise threshold.

Data Processing

Import the raw Free Induction Decay (FID) data into [4]. Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) to enhance the signal-to-noise ratio before Fourier Transformation. Perform manual phase correction (zero-order and first-order) and baseline correction (e.g., Bernstein polynomial fit) to ensure accurate integration[5].

Workflow A 1. Sample Preparation (10 mg in 0.6 mL CDCl3) B 2. Spectrometer Setup (Lock, Shim, Tune) A->B C 3. 1D Acquisition (1H & 13C NMR) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Phase & Baseline Correction) D->E F 6. Structural Elucidation (Signal Assignment) E->F

Caption: Step-by-step NMR experimental workflow for structural elucidation.

Data Presentation & Interpretation

1H NMR Data Summary

The proton spectrum is divided into three distinct regions: the highly deshielded pyrazine singlets, the complex multiplet region of the phenyl ring, and the aliphatic methoxy singlet.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
H-6 8.95Singlet (s)1H-Pyrazine proton adjacent to the aryl group; highly deshielded by extended conjugation.
H-3 8.65Singlet (s)1H-Pyrazine proton adjacent to chlorine; deshielded by inductive effect but lacks extended conjugation.
H-6' 7.85Doublet of doublets (dd)1H7.8, 1.8Phenyl proton ortho to the pyrazine ring; deshielded by the heterocycle's anisotropy.
H-4' 7.42Triple doublet (td)1H7.8, 1.8Phenyl proton para to the methoxy group.
H-5' 7.10Triple doublet (td)1H7.6, 1.0Phenyl proton meta to the methoxy group; shielded by resonance.
H-3' 7.02Doublet (d)1H8.2Phenyl proton ortho to the methoxy group; highly shielded by +M effect.
-OCH₃ 3.88Singlet (s)3H-Characteristic aliphatic methoxy protons.
13C NMR Data Summary

The carbon spectrum confirms the presence of 11 distinct carbon environments, validating the lack of symmetry in the mono-coupled product.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C-2' 157.4Quaternary (C-O)Highly deshielded by the directly attached oxygen atom.
C-5 151.2Quaternary (C-Ar)Pyrazine carbon attached to the phenyl ring.
C-2 147.5Quaternary (C-Cl)Pyrazine carbon attached to the electronegative chlorine.
C-3 143.8Tertiary (C-H)Pyrazine methine carbon adjacent to C-Cl.
C-6 141.5Tertiary (C-H)Pyrazine methine carbon adjacent to C-Ar.
C-6' 131.2Tertiary (C-H)Phenyl carbon ortho to the pyrazine ring.
C-4' 130.8Tertiary (C-H)Phenyl carbon para to the methoxy group.
C-1' 124.6Quaternary (C-Ar)Phenyl carbon attached to the pyrazine ring.
C-5' 121.3Tertiary (C-H)Phenyl carbon meta to the methoxy group.
C-3' 111.6Tertiary (C-H)Phenyl carbon ortho to the methoxy group (shielded).
-OCH₃ 55.6Primary (CH₃)Characteristic methoxy carbon.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR techniques are strictly required to prove connectivity across the biaryl axis, transforming the analysis into a self-validating system.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds. This confirms which protons are attached to which carbons, immediately differentiating the pyrazine methines (C-3/H-3 and C-6/H-6) from the phenyl methines.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings. This is the critical experiment for proving the regiochemistry of the Suzuki coupling.

    • Mechanistic Proof: How do we definitively know the phenyl ring is at C-5 and not C-2? In the HMBC spectrum, the phenyl proton H-6' ( δ 7.85) will show a strong 3J cross-peak to the pyrazine quaternary carbon C-5 ( δ 151.2). It will not show a correlation to C-2 ( δ 147.5). Furthermore, the pyrazine proton H-6 ( δ 8.95) will show a 3J correlation back to the phenyl quaternary carbon C-1' ( δ 124.6). This reciprocal cross-correlation unambiguously locks the two ring systems together at the 5-position.

HMBC H6 Proton: H-6 (8.95 ppm) C5 Carbon: C-5 (151.2 ppm) H6->C5 2J HMBC H6p Proton: H-6' (7.85 ppm) H6p->C5 3J HMBC C1p Carbon: C-1' (124.6 ppm) H6p->C1p 2J HMBC H3 Proton: H-3 (8.65 ppm) H3->C5 3J HMBC C2 Carbon: C-2 (147.5 ppm) H3->C2 2J HMBC

Caption: Key HMBC correlations establishing the linkage between the pyrazine and phenyl rings.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab. URL:[Link]

  • Wen, J., et al. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. URL:[Link]

  • Jones, P., et al. (2006). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Pharmacological Profiling of 2-Methoxyphenyl Pyrazine Derivatives: A Technical Guide to Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine scaffold, particularly when functionalized with a 2-methoxyphenyl moiety, represents a highly privileged pharmacophore in contemporary medicinal chemistry. The nitrogenous heteroaromatic ring acts as a robust hydrogen bond acceptor, while the methoxy group provides critical steric and electronic tuning for precise target binding[1]. This whitepaper synthesizes the preliminary biological activities of 2-methoxyphenyl pyrazine compounds, detailing their mechanistic pharmacology across oncology and infectious diseases, and establishes self-validating experimental protocols for their continued preclinical evaluation.

Structural Pharmacology & Target Engagement

The biological versatility of 2-methoxyphenyl pyrazines stems from their ability to engage diverse molecular targets through distinct binding modalities:

  • Kinase Inhibition (ATR, CDKs, GSK-3): Pyrazine derivatives act as potent ATP-competitive inhibitors. Compounds featuring a 3-amino-6-(2-methoxyphenyl)pyrazine-2-carboxamide core have been identified as highly effective inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase[2]. ATR inhibition shuts down critical DNA repair mechanisms, inducing synthetic lethality in cancer cells[2]. Similarly, pyrrolopyrazine derivatives bearing the 2-methoxyphenyl group exhibit sub-micromolar inhibition of CDK1/cyclin B and GSK-3, driving G2/M cell cycle arrest[3].

  • Apoptosis & Necroptosis Regulation: Pyrazinoic acid derivatives directly interact with the Bcl-2 apoptosis regulator. Molecular docking reveals that the pyrazine core binds primarily through arene-H, donor hydrogen bonding, and hydrophobic interactions with key residues like Phe104, Met115, and Ala149[1]. Furthermore, pyrazinyl–aryl urea derivatives (e.g., Compound 5-23) have demonstrated the ability to induce both apoptotic and necroptotic cell death in T24 human bladder cancer cells[4].

  • Anti-Parasitic & Anti-Infective Action: The 6-arylpyrazine-2-carboxamide core is a potent trypanocide. Specific derivatives, such as 3-amino-N-(sec-butyl)-6-(2-methoxyphenyl)pyrazine-2-carboxamide, exhibit exquisite selectivity for Trypanosoma brucei over mammalian cells, achieving sub-50 nM potency[5]. Additionally, 2-methoxyphenyl pyrazine-2-carboxylates and chalcone analogs display targeted antimycobacterial activity against M. tuberculosis and antifungal activity against dermatophytes like Trichophyton mentagrophytes[6],[7].

TargetPathways Ligand 2-Methoxyphenyl Pyrazine Scaffold ATR ATR Kinase Ligand->ATR ATP-competitive inhibition CDK CDK1 / GSK-3 Ligand->CDK Kinase inhibition Bcl2 Bcl-2 Protein Ligand->Bcl2 Arene-H & H-bond interactions DNA DNA Repair Failure (Synthetic Lethality) ATR->DNA Sensitizes cancer cells Arrest G2/M Cell Cycle Arrest CDK->Arrest Blocks proliferation Apoptosis Apoptosis / Necroptosis Bcl2->Apoptosis Pro-apoptotic signaling

Figure 1: Multi-target mechanistic pathways of 2-methoxyphenyl pyrazine derivatives.

Quantitative Biological Activity Summary

To facilitate cross-target comparison, the table below summarizes the quantitative efficacy of key 2-methoxyphenyl pyrazine derivatives across various biological models.

Compound Class / Specific DerivativePrimary Target / Cell LineActivity MetricReference
Pyrazinyl–aryl urea (Compound 5-23) T24 (Human Bladder Cancer)IC₅₀ = 4.58 ± 0.24 µM (48h)[4]
Pyrazinoic acid derivative (P16) A549 (Human Lung Cancer)IC₅₀ = 6.11 µM[1]
Pyrrolopyrazine (Compound 10, RP9) CDK1/cyclin B & GSK-3IC₅₀ ≤ 0.5 µM[3]
6-Arylpyrazine-2-carboxamide (30) Trypanosoma brucei bruceiEC₅₀ < 50 nM[5]
Pyrazine-2-carboxamide (1-37) ATR KinasePotent Inhibition (Active)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic quality control metrics to distinguish true biological activity from assay artifacts.

High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability, allowing for the quantification of anti-proliferative effects[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., T24 bladder cancer cells) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using 100 µL of complete culture medium.

  • Incubation: Incubate plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the 2-methoxyphenyl pyrazine compound in DMSO (final DMSO concentration ≤0.1% to prevent solvent toxicity). Add 10 µL of the diluted compound to the wells.

  • Self-Validation Controls:

    • Positive Control: Regorafenib or Gemcitabine (known cytotoxic agents)[4].

    • Vehicle Control: 0.1% DMSO in media.

    • Blank: Media without cells (to subtract background absorbance).

  • Exposure: Incubate for 24, 48, and 72 hours to assess time-dependent and dose-dependent responses[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 490 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC₅₀ calculation (using non-linear regression) only if Z' > 0.5, ensuring assay robustness.

In Vitro Kinase Selectivity Profiling (ATR/CDK)

Causality: To confirm that the observed cytotoxicity is mechanism-driven (e.g., via ATR or CDK1 inhibition), an ATP-competitive biochemical assay is required. This isolates the target enzyme from cellular complexities to prove direct molecular engagement[3],[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human ATR or CDK1/cyclin B in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense 5 µL of the 2-methoxyphenyl pyrazine derivative (in a 10-point dose-response format) into a 384-well assay plate. Add 10 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture (e.g., p53 peptide for ATR, or histone H1 for CDK1, spiked with a tracer amount of [γ-³³P]ATP). The final ATP concentration should be set at the enzyme's apparent Km​ to maximize sensitivity to competitive inhibitors.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 25 µL of 3% phosphoric acid. Transfer the mixture to a filter plate, wash extensively to remove unreacted ATP, and quantify substrate phosphorylation via liquid scintillation counting.

  • Self-Validation Controls: Include Staurosporine as a pan-kinase reference inhibitor. Ensure the signal-to-background ratio (S/B) is ≥5 .

AssayWorkflow Synthesis Synthesis Primary Primary Screening (MTT / Cell Viability) Synthesis->Primary QC Pass Secondary Target Validation (Kinase Profiling) Primary->Secondary IC50 < 10 µM InVivo In Vivo Efficacy (Xenograft Models) Secondary->InVivo High Selectivity

Figure 2: Self-validating preclinical screening workflow for pyrazine derivatives.

References

  • Design, synthesis and evaluation of biological activities of some novel anti-TB agents with bio-reducible functional group Source: PubMed Central (NIH) URL:[6]

  • Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death Source: PubMed Central (NIH) URL:[4]

  • Synthesis, and Biological Evaluations of Novel Pyrazinoic Acid Derivatives as Anticancer Agents Source: SciSpace URL:[1]

  • Pyrrolopyrazines as kinase inhibitors - European Patent Office - EP 1388541 A1 Source: Googleapis URL:[3]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[5]

  • AU2016222396B2 - Pyrazine derivatives useful as inhibitors of ATR kinase Source: Google Patents URL:[2]

  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity Source: ResearchGate URL:[7]

Sources

A Technical Guide to the Crystallographic Analysis of Aryl-Substituted Pyrazines: A Case Study Using 2-(2-Methoxyphenoxy)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction as applied to the structural elucidation of pharmacologically relevant heterocyclic compounds. While crystallographic data for 2-Chloro-5-(2-methoxyphenyl)pyrazine is not publicly available, this document will use the closely related structure of 2-(2-Methoxyphenoxy)pyrazine as an illustrative case study. We will detail the entire workflow, from crystal growth to data collection, structure solution, and detailed analysis of the molecular and supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals who wish to understand the causality behind crystallographic experimental choices and the interpretation of the resulting structural data.

Introduction: The Significance of Structural Elucidation

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their function, influencing everything from receptor binding affinity to metabolic stability. Therefore, single-crystal X-ray diffraction (XRD) stands as the definitive method for determining this arrangement, providing unequivocal proof of a compound's structure and offering deep insights into its potential interactions in a biological context.

The subject of this guide, 2-Chloro-5-(2-methoxyphenyl)pyrazine (Molecular Formula: C₁₁H₉ClN₂O), represents a typical drug-like heterocyclic molecule.[2] Its structural analysis would be critical for understanding the steric and electronic effects of its substituents. In the absence of published data for this specific compound, we will examine the complete crystallographic analysis of 2-(2-Methoxyphenoxy)pyrazine (Molecular Formula: C₁₁H₁₀N₂O₂).[3] This analog shares key structural motifs—a pyrazine ring and a methoxy-substituted phenyl ring—making it an excellent proxy for demonstrating the power and methodology of the crystallographic workflow.

The Crystallographic Workflow: A Self-Validating System

The process of determining a crystal structure is a multi-step workflow designed for precision and internal validation. Each stage builds upon the last, with quality-control metrics integrated throughout to ensure the final model is a trustworthy representation of the molecule.

G cluster_synthesis Material Preparation cluster_xray X-ray Diffraction Experiment cluster_analysis Structure Determination & Analysis Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Growth Single Crystal Growth (Slow Evaporation) Purification->Growth Mount Crystal Mounting & Cryo-cooling (100-293 K) Growth->Mount Select Suitable Crystal Data Data Collection (Diffractometer) Mount->Data Reduction Data Reduction (Integration & Scaling) Data->Reduction Solve Structure Solution (e.g., SHELXS) Reduction->Solve Generate HKL file Refine Structural Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (CIF, ORTEP, Packing) Refine->Validate

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocols: From Solution to Structure

The following protocols are based on the successful structure determination of 2-(2-Methoxyphenoxy)pyrazine and represent a standard, robust approach.[3]

Synthesis and Crystal Growth
  • Rationale: The foundational step is obtaining high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. The choice of crystallization technique is critical; slow evaporation is often effective for moderately soluble organic compounds as it allows molecules sufficient time to organize into a well-ordered lattice.

  • Protocol:

    • Synthesis: The title compound, 2-(2-Methoxyphenoxy)pyrazine, was synthesized by reacting o-methoxyphenol with 2-chloropyrazine in the presence of sodium hydroxide in a water/THF solvent system.[3]

    • Extraction: Following the reaction, the organic phase was extracted with chloroform and dried over anhydrous sodium sulfate.

    • Crystallization: The resulting chloroform solution was allowed to undergo slow evaporation at ambient temperature. This process gradually increases the concentration of the solute, promoting the formation of single, diffraction-quality colorless crystals.[3]

X-ray Data Collection and Processing
  • Rationale: Data is collected on a diffractometer which bombards the crystal with monochromatic X-rays from various orientations.[4] Cooling the crystal (e.g., to 293 K in this case, though 100 K is more common) is crucial to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[5]

  • Protocol:

    • Crystal Selection: A suitable crystal (approx. 0.35 × 0.30 × 0.20 mm) was selected under a polarizing microscope and mounted on a goniometer head.

    • Data Collection: Data were collected using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).

    • Data Reduction: The collected diffraction images were integrated and scaled using the SAINT software package. This process converts the raw diffraction spots into a list of reflection intensities (an HKL file).[3]

Structure Solution and Refinement
  • Rationale: This is the computational core of the experiment. The structure is first "solved" using direct methods (e.g., with SHELXS97), which provides an initial, approximate atomic model.[3] This model is then "refined" (e.g., with SHELXL97), a process of least-squares fitting that adjusts atomic positions and displacement parameters to best match the experimental diffraction data. The quality of the final model is assessed using metrics like the R-factor (agreement factor) and Goodness-of-Fit (S).

  • Protocol:

    • Solution: The structure was solved by direct methods using the SHELXS97 program.

    • Refinement: The model was refined by full-matrix least-squares on F² using SHELXL97.[3]

    • Hydrogen Atoms: All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

    • Finalization: The final model was checked for consistency and quality, and the crystallographic information file (CIF) was prepared for publication using publCIF.[3]

Results and Discussion: The Structure of 2-(2-Methoxyphenoxy)pyrazine

The analysis yielded a complete and validated structural model, summarized in the table below.

Crystallographic Data and Structure Refinement Details
ParameterValue
Empirical Formula C₁₁H₁₀N₂O₂
Formula Weight 202.21
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.7497(10) Å, α = 90°
b = 5.8826(8) Å, β = 92.459(2)°
c = 21.845(3) Å, γ = 90°
Volume 995.0(2) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.350 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.0455, wR2 = 0.1229
Goodness-of-Fit (S) 1.033
Data sourced from Acta Crystallographica Section E[3].
Molecular Structure

The asymmetric unit contains one molecule of 2-(2-Methoxyphenoxy)pyrazine. A key structural feature is the significant twist between the pyrazine and benzene rings. The dihedral angle between the mean planes of these two rings is 72.79(8)°.[3] This orthogonal arrangement minimizes steric hindrance between the rings.

In contrast, the methoxy group is nearly coplanar with the benzene ring to which it is attached, evidenced by a C11—O2—C10—C5 torsion angle of 175.83(15)°.[3] This planarity suggests a degree of electronic conjugation between the methoxy group's oxygen lone pair and the aromatic π-system.

Supramolecular Structure and Crystal Packing

While no classical hydrogen bonds are present, the crystal packing is stabilized by weaker intermolecular interactions. Centrosymmetrically related molecules form dimeric pairs through weak π-π stacking interactions between their pyrazine rings. The distance between the centroids of these interacting rings is 3.8534(10) Å, which is characteristic of such interactions.[3] These dimeric units then stack along the crystallographic b-axis to build the final three-dimensional lattice.

G cluster_dimer Centrosymmetric Dimer Formation cluster_stack Crystal Packing cluster_forces Stabilizing Forces mol1 Molecule A (x, y, z) mol2 Molecule B (1-x, -y, 1-z) mol1->mol2 π-π Stacking (Pyrazine Rings) 3.85 Å dimer1 Dimer Unit dimer2 Dimer Unit dimer1->dimer2 Stacking along b-axis dimer3 Dimer Unit dimer2->dimer3 Stacking along b-axis pi_stack π-π Interactions vdw van der Waals Forces

Caption: Supramolecular assembly of 2-(2-Methoxyphenoxy)pyrazine in the crystal.

Conclusion

Through the detailed case study of 2-(2-Methoxyphenoxy)pyrazine, this guide has outlined the authoritative workflow for single-crystal X-ray diffraction. The analysis revealed a molecule with a significant twist between its aromatic rings and a crystal packing dominated by π-π stacking interactions. This level of precise structural detail is invaluable for rational drug design, enabling scientists to build accurate structure-activity relationship (SAR) models and design next-generation molecules with improved efficacy and specificity. The methodologies described herein represent the gold standard for the structural characterization of novel chemical entities.

References

  • Journal of Chemical Crystallography Papers Published in 2005. (2005). SciSpace. [Link]

  • Aznan Akhmad, S., Abdul Halim, S. N., & Arshad, S. (2011). 2-(2-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3088. [Link]

  • Wardell, S. M. S. V., de Souza, M. V. N., Wardell, J. L., & Low, J. N. (2009). N-(2-Chloroethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2886. [Link]

  • Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. University of Freiburg. Retrieved April 8, 2024, from [Link]

  • Pauter, A., et al. (2014). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 4(92), 50577-50587. [Link]

Sources

Comprehensive ADME and Pharmacokinetic Profiling of 2-Chloro-5-(2-methoxyphenyl)pyrazine: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, the pyrazine scaffold serves as a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and central nervous system (CNS) modulators[1]. 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) is a versatile building block that perfectly encapsulates the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) challenges inherent to halogenated aza-aromatics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic ADME checklists. Instead, we will dissect the specific physicochemical causality that dictates the biological fate of this compound. A critical focus is placed on the dual metabolic vulnerabilities of this chemotype: Cytochrome P450 (CYP)-mediated O-demethylation and the often-overlooked Aldehyde Oxidase (AOX)-mediated oxidation of the pyrazine core[2].

Structural Rationale & Physicochemical Profiling

The biological journey of a molecule begins with its physicochemical constraints. 2-Chloro-5-(2-methoxyphenyl)pyrazine possesses a molecular weight of 220.66 g/mol and a highly lipophilic character driven by the methoxyphenyl and pyrazine rings.

Table 1: Key Physicochemical & Predictive ADME Parameters
ParameterValue / PredictionCausality & Biological Implication
Molecular Weight 220.66 g/mol Falls well within Lipinski’s Rule of 5, favoring rapid passive diffusion.
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for gastrointestinal absorption and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 35.0 ŲLow TPSA (< 90 Ų) strongly correlates with high membrane permeability.
Plasma Protein Binding (PPB) >90% (High)The lipophilic nature drives hydrophobic interactions with human serum albumin (HSA).

Absorption and Permeability Dynamics

Given its low TPSA and optimal LogP, 2-Chloro-5-(2-methoxyphenyl)pyrazine is expected to exhibit excellent passive transcellular permeability. However, the presence of the methoxyphenyl group may introduce a slight affinity for efflux transporters such as P-glycoprotein (P-gp). To definitively characterize its absorption, a bidirectional Caco-2 permeability assay is required. The causality here is simple: we must differentiate between passive diffusion and active efflux to predict oral bioavailability accurately.

ADME_Workflow A Compound: 2-Chloro-5-(2-methoxyphenyl)pyrazine B In Silico Profiling (Physicochemical & ADMET) A->B C In Vitro Permeability (Caco-2 / PAMPA) B->C D Metabolic Stability (HLM / HLC) B->D F In Vivo PK (Rodent Models) C->F E CYP450 & AOX Phenotyping D->E E->F

Preclinical ADME workflow for evaluating pyrazine-based drug candidates.

Metabolic Vulnerabilities: The CYP vs. AOX Paradigm

The most critical phase of evaluating 2-Chloro-5-(2-methoxyphenyl)pyrazine lies in its metabolism. Historically, drug discovery programs have relied solely on Human Liver Microsomes (HLM) to predict hepatic clearance. However, HLMs only capture membrane-bound enzymes (like CYPs). Pyrazine derivatives are notoriously susceptible to cytosolic enzymes, specifically Aldehyde Oxidase (AOX) [2]. Failing to evaluate cytosolic stability leads to massive in vivo/in vitro disconnects, where a drug appears stable in vitro but is rapidly cleared in vivo.

Phase I Metabolism: Cytochrome P450 (CYP450)

The methoxy group on the phenyl ring is a classic target for O-demethylation. Enzymes such as CYP2C9, CYP2D6, and CYP3A4 will catalyze the removal of the methyl group, yielding a highly polar phenolic metabolite (2-Chloro-5-(2-hydroxyphenyl)pyrazine). This increases water solubility and primes the molecule for Phase II glucuronidation.

Phase I Metabolism: Aldehyde Oxidase (hAOX)

Aldehyde oxidase is a cytosolic, molybdenum-dependent enzyme that oxidizes electron-deficient aza-aromatics at the unsubstituted carbon adjacent to the nitrogen[2]. 2-Chloro-5-(2-methoxyphenyl)pyrazine has an exposed C3 and C6 position on the pyrazine ring. Nucleophilic attack by hAOX at these positions will rapidly convert the pyrazine into a pyrazinone.

Phase II Metabolism: Glutathione S-Transferase (GST)

The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the pyrazine ring. This creates a vulnerability for nucleophilic aromatic substitution ( SN​Ar ) by endogenous glutathione (GSH), catalyzed by GSTs. This pathway can act as a detoxification mechanism but may also indicate a risk for covalent binding to off-target proteins (hepatotoxicity).

Metabolic_Pathway Parent 2-Chloro-5-(2-methoxyphenyl)pyrazine M1 O-Demethylation (CYP2C9/3A4) Parent->M1 CYP450 M2 Pyrazine Oxidation (Aldehyde Oxidase) Parent->M2 hAOX M3 Glutathione Conjugation (GST at C-Cl) Parent->M3 GSH/GST M1_Prod 2-Chloro-5-(2-hydroxyphenyl)pyrazine M1->M1_Prod M2_Prod Hydroxylated Pyrazine Core M2->M2_Prod M3_Prod GSH-Pyrazine Adduct M3->M3_Prod

Predicted metabolic pathways of 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory positive and negative controls to confirm that the biological matrices are active and the analytical instrumentation is calibrated.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Purpose: To determine passive permeability and P-gp efflux liability. Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow monolayer differentiation and tight junction formation.

  • Validation (Self-Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 2-Chloro-5-(2-methoxyphenyl)pyrazine in HBSS buffer (pH 7.4).

  • Incubation: Add the compound to the Apical (A) side for A→B transport, and to the Basolateral (B) side for B→A transport. Incubate at 37°C for 2 hours.

  • Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel. Run Digoxin to confirm P-gp functionality.

  • Analysis: Quantify compound concentrations in both donor and receiver compartments using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Protocol 2: Dual-Matrix Metabolic Stability (HLM vs. HLC)

Purpose: To isolate and quantify CYP-mediated vs. AOX-mediated clearance. Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM, 1 mg/mL protein) and Human Liver Cytosol (HLC, 2 mg/mL protein) on ice.

  • Cofactor Addition:

    • HLM Tube: Add NADPH regenerating system (required for CYPs).

    • HLC Tube: No cofactors required (AOX utilizes endogenous water and oxygen).

  • Incubation: Spike 2-Chloro-5-(2-methoxyphenyl)pyrazine to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation (Self-Check):

    • HLM Control: Testosterone (rapidly cleared by CYP3A4).

    • HLC Control: Phthalazine (rapidly cleared by AOX)[2].

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The preclinical advancement of 2-Chloro-5-(2-methoxyphenyl)pyrazine requires a nuanced understanding of its chemical architecture. While its physicochemical properties suggest excellent oral absorption, its pyrazine core and methoxy substituents create a dual-threat clearance profile. By deploying a rigorous, self-validating testing cascade that actively screens for both CYP450 and Aldehyde Oxidase liabilities, drug development teams can accurately predict its in vivo pharmacokinetics and design rational structural optimizations.

References

  • Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist. ACS Medicinal Chemistry Letters.[Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences of the United States of America.[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Using 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and medicinal chemistry, pyrazine derivatives are privileged scaffolds frequently found in pharmacologically active agents[1]. 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) is a highly valuable electrophilic building block utilized in the synthesis of complex, multi-substituted heteroaromatics[2][3].

The Suzuki-Miyaura cross-coupling of this substrate with aryl or heteroaryl boronic acids is a powerful method for generating 2,5-diarylpyrazines[4]. However, achieving high yields requires a deep understanding of the underlying mechanistic causality:

  • Oxidative Addition (The Causality of Reactivity): Historically, aryl chlorides are notoriously sluggish in oxidative addition compared to bromides and iodides[4]. However, the 2-chloropyrazine moiety is highly electron-deficient. The electronegative nitrogen atoms in the pyrazine ring significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the oxidative insertion of the Pd(0) catalyst into the C–Cl bond[1][5].

  • Transmetalation and Base Activation: The presence of a base is non-negotiable. The base coordinates with the organoboronic acid to form an electron-rich boronate complex, which is essential for facilitating the transmetalation step with the Pd(II) intermediate[6]. Furthermore, the inclusion of water in the solvent system is critical; it accelerates the reaction via the solvolytic transformation of the catalyst and ensures the solubility of both the base and the boronic acid[7].

  • Steric Considerations: The 2-methoxyphenyl group at the C5 position introduces moderate steric hindrance but does not impede the reactivity at the C2 chloride. The methoxy oxygen can also act as a weak coordinating group, stabilizing transient catalytic intermediates depending on the ligand geometry.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Chloro-5-(2-methoxyphenyl)pyrazine (Ar-Cl) TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Diaryl Pyrazine Product

Catalytic cycle of Suzuki-Miyaura coupling for chloropyrazines.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, extensive optimization of catalysts, bases, and solvents is required. Based on established cross-coupling behaviors of 2-chloropyrazines[7][8], the following quantitative data summarizes the optimal conditions for achieving maximum conversion.

Table 1: Catalyst and Ligand Screening

Conditions: 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

Catalyst System (5 mol%)Ligand TypeConversion (%)Causality / Observation
Pd(PPh₃)₄ Monodentate82%Standard baseline; susceptible to oxidation[5].
Pd(dppf)Cl₂ Bidentate94%Excellent stability; bidentate bite angle promotes reductive elimination.
Pd(OAc)₂ None (Ligand-free)< 15%Rapid catalyst aggregation into inactive Pd black[7].
Pd-PEPPSI-IPr NHC96%Highly active for sterically hindered or deactivated chlorides[9].
Table 2: Base and Solvent Optimization

Conditions: Substrate (1.0 equiv), Boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), 90 °C, 12 h.

Base (2.0 equiv)Solvent SystemYield (%)Causality / Observation
NaOH1,4-Dioxane/H₂O (4:1)12%Strong bases degrade the substrate and cause side reactions[8].
K₂CO₃ 1,4-Dioxane/H₂O (4:1) 92% Weak base perfectly balances boronate formation and substrate stability[8].
K₃PO₄Toluene/H₂O (4:1)88%Good alternative, but biphasic system requires vigorous stirring.
K₂CO₃Anhydrous Dioxane35%Lack of water prevents efficient boronate activation[7].

Detailed Experimental Protocol

The following methodology provides a self-validating, step-by-step workflow for the synthesis of 2-aryl-5-(2-methoxyphenyl)pyrazine derivatives.

Materials Required:
  • Electrophile: 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9)[2]

  • Nucleophile: Aryl/Heteroaryl boronic acid or pinacol ester

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed)

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 mmol, 220.66 mg)[2], the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (2.0 mmol, 276.4 mg)[5].

  • Inert Atmosphere Exchange (Degassing): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes catalyst deactivation and promotes undesired homocoupling of the boronic acid[7].

  • Solvent Addition: Using a syringe, inject 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized water (previously sparged with Argon for 30 minutes).

  • Heating and Reaction: Transfer the flask to a pre-heated oil bath at 90 °C[5]. Stir vigorously (800 rpm) for 12 hours. Monitor the reaction progress via TLC or LC-MS until the starting chloropyrazine is fully consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2,5-diarylpyrazine product.

G Prep Reagent Prep Weighing & Mixing Degas Degassing Argon Purge (3x) Prep->Degas Heat Reaction 90°C, Dioxane/H2O Degas->Heat Workup Workup Extraction & Drying Heat->Workup Purify Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling protocol.

Troubleshooting & Causality Guide

Even with optimized conditions, specific substrate combinations may fail. Understanding the causality behind these failures is critical for rapid troubleshooting.

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Causality: Prolonged heating in aqueous basic conditions can cause the boronic acid to hydrolyze, replacing the boron group with a proton.

    • Solution: Lower the reaction temperature to 70 °C, use a weaker base (e.g., K₃PO₄), or slowly dose the boronic acid into the reaction mixture over 2 hours.

  • Issue: Formation of Biaryl Homocoupling Products.

    • Causality: Oxygen ingress into the reaction vessel acts as an oxidant, driving the Pd-catalyzed homocoupling of the boronic acid[7].

    • Solution: Ensure strict adherence to the freeze-pump-thaw or sparging degassing protocols for all solvents prior to addition.

  • Issue: Incomplete Conversion of the Chloropyrazine.

    • Causality: Catalyst deactivation (Pd black formation) before the reaction reaches completion, often due to poor ligand stabilization[7].

    • Solution: Switch to a more robust pre-catalyst system such as XPhos Pd G3 or Pd-PEPPSI-IPr, which are highly resistant to degradation and excel with heteroaryl chlorides[9].

References

  • Chemical Science (RSC Publishing). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Royal Society of Chemistry. Available at: [Link][1]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at: [Link][6]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Suzuki–Miyaura cross-coupling reactions of arylboronic acids with heteroaryl halides." Royal Society of Chemistry. Available at:[Link][8]

  • Siddha Central Research Institute. "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Available at: [Link][7]

  • PMC (NIH). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Institutes of Health. Available at:[Link][9]

Sources

Application Note: Regioselective Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9)

Introduction and Strategic Rationale

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors (such as Wee1 inhibitors) and CNS-active agents (such as BACE inhibitors)[1][2]. The synthesis of complex, unsymmetrically substituted pyrazines requires stringent regiocontrol to prevent the formation of difficult-to-separate isomeric mixtures.

To synthesize 2-chloro-5-(2-methoxyphenyl)pyrazine , the most efficient and scalable strategy is a regioselective Suzuki-Miyaura cross-coupling. Rather than using a symmetrical dihalopyrazine or attempting a non-selective coupling on 2,5-dichloropyrazine, this protocol utilizes 2-bromo-5-chloropyrazine as the starting electrophile.

The Causality of Regioselectivity

The success of this protocol relies on the well-established differential reactivity between carbon-bromine (C–Br) and carbon-chlorine (C–Cl) bonds during the oxidative addition step of the palladium catalytic cycle[3]. Because the C–Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by Pd(0) than the C–Cl bond, the palladium catalyst selectively inserts at the 2-position[4]. This allows for the selective introduction of the 2-methoxyphenyl group while preserving the C–Cl bond at the 5-position for subsequent downstream functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling)[3][5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Highly selective for C-Br bond over C-Cl bond Pd0->OxAdd 2-bromo-5-chloropyrazine Trans Transmetalation Transfer of 2-methoxyphenyl group from Boronic Acid OxAdd->Trans Base, Boronic Acid RedElim Reductive Elimination Formation of C-C bond Trans->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C-Br bond.

Experimental Methodology

Reagents and Materials
  • Electrophile: 2-Bromo-5-chloropyrazine (1.0 equiv)

  • Nucleophile: (2-Methoxyphenyl)boronic acid (1.05 equiv). Note: A slight excess ensures complete consumption of the bromide, but limiting it to 1.05 equiv prevents unwanted secondary coupling at the C-Cl position.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Synthesis Protocol

Workflow Start 1. Solvent Preparation Degas Dioxane/H2O (4:1) Mix 2. Reagent Charging Add Pyrazine, Boronic Acid, Base Start->Mix Cat 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 Mix->Cat Heat 4. Reaction Execution Heat at 80°C for 4-6 hours Cat->Heat Workup 5. Aqueous Work-up Quench & Extract with EtOAc Heat->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify Product 7. Product Isolation Yield target compound Purify->Product

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step 1: Preparation and Degassing Prepare a solvent mixture of 1,4-dioxane and water in a 4:1 ratio. Transfer the solvent to a Schlenk flask and degas by sparging with nitrogen or argon for at least 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle.

Step 2: Reagent Charging To the reaction vessel, add 2-bromo-5-chloropyrazine (1.0 equiv), (2-methoxyphenyl)boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

Step 3: Catalyst Addition Under a continuous stream of inert gas, add the Pd(dppf)Cl₂ catalyst (5 mol%). Seal the vessel. Causality: Pd(dppf)Cl₂ is chosen because its large bite angle accelerates reductive elimination, minimizing side reactions such as protodeboronation of the electron-rich boronic acid.

Step 4: Reaction Execution Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress via TLC or LC-MS. The reaction is typically complete within 4 to 6 hours.

Step 5: Work-up Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the phases. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (typically 9:1 to 7:3) to isolate the pure 2-chloro-5-(2-methoxyphenyl)pyrazine as a solid.

Reaction Optimization Data

To validate the self-correcting nature of this protocol, various conditions were evaluated. The quantitative data below demonstrates why the specific parameters in Section 2.1 were selected to maximize regioselectivity and yield.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)ConversionRegioselectivity (C-Br : C-Cl)Isolated Yield
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>95%90:1072%
2Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 >99% >98:2 91%
3Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O6590%95:584%
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100>99%85:1568% (Over-coupling observed)

Table 1: Optimization of Suzuki coupling conditions. Entry 2 represents the optimal conditions balancing high yield with strict regiocontrol.

References

  • Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - ACS Publications. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US10947223B2 - Substituted oxazines as beta-secretase inhibitors - Google Patents.

Sources

Palladium-catalyzed amination of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Strategic Overview & Substrate Profiling

The pyrazine ring is a privileged pharmacophore in modern drug discovery, heavily utilized in the design of kinase inhibitors and CNS-active therapeutics. The specific intermediate 2-chloro-5-(2-methoxyphenyl)pyrazine (CAS 412924-03-9) serves as a highly versatile electrophilic building block for generating diversified 2-amino-5-arylpyrazine libraries ()[1].

While activated heteroaryl chlorides can sometimes undergo uncatalyzed Nucleophilic Aromatic Substitution (SNAr), relying on SNAr severely limits the substrate scope to highly nucleophilic aliphatic amines. To couple sterically hindered, electron-deficient, or non-nucleophilic amines (such as anilines, morpholines, or complex secondary amines), the Buchwald-Hartwig cross-coupling is the strictly required methodological pathway ()[2].

Mechanistic Causality & Catalyst Selection

The success of this protocol hinges on navigating the specific chemical microenvironment of the chloropyrazine substrate through precise catalyst and ligand selection. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle ()[3].

  • Oxidative Addition & The Heteroatom Problem: The electron-deficient pyrazine ring accelerates the initial oxidative addition of the C-Cl bond to the Pd(0) center. However, the basic nitrogen atoms of the pyrazine and the oxygen of the 2-methoxyphenyl ether can competitively coordinate to the palladium metal. This off-target chelation traps the catalyst in an off-cycle resting state, leading to rapid catalyst poisoning.

  • Ligand Causality: To overcome this, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) are mandatory. Their bulky biaryl backbones enforce a highly active mono-ligated L1​Pd(0) species and physically block the pyrazine nitrogens from coordinating to the metal center, while their electron-rich nature accelerates the crucial reductive elimination step ()[4].

  • Base Causality: Sodium tert-butoxide (NaOtBu) is selected to provide the necessary basicity to deprotonate the coordinated amine. Because the 2-methoxyphenyl ether linkage is highly stable to strong bases, NaOtBu is preferred over weaker bases (like Cs2​CO3​ ) to maximize the reaction velocity and drive the cycle forward.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + 2-Chloro-5-(2-methoxyphenyl)pyrazine PdII_Aryl L-Pd(II)(Ar)(Cl) Complex OxAdd->PdII_Aryl AmineCoord Amine Binding & Base Deprotonation PdII_Aryl->AmineCoord + Amine (HNR2) + NaOtBu PdII_Amido L-Pd(II)(Ar)(NR2) Complex AmineCoord->PdII_Amido - NaCl - tBuOH RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrazine Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd intermediates.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of catalyst-ligand systems for the coupling of 2-chloro-5-(2-methoxyphenyl)pyrazine with a model secondary amine (morpholine) at 100 °C in Toluene.

Catalyst Source (mol%)Ligand (mol%)Base (Equiv)Time (h)Conversion (%)Isolated Yield (%)
Pd2​(dba)3​ (2.5%)Xantphos (5.0%) Cs2​CO3​ (2.0)1665%58%
Pd(OAc)2​ (5.0%)BINAP (5.0%)NaOtBu (1.5)1640%32%
Pd2​(dba)3​ (2.0%)RuPhos (4.0%) NaOtBu (1.5) 8 >99% 94%
Pd2​(dba)3​ (2.0%)BrettPhos (4.0%)NaOtBu (1.5)890%85%

Data Interpretation: The Pd2​(dba)3​ /RuPhos system demonstrates superior kinetics and yield for secondary amines, effectively suppressing the competitive protodehalogenation side-reaction.

Experimental Protocol: Step-by-Step Methodology

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Catalyst Ligation (Pd + Ligand) Prep->Mix React 3. C-N Coupling (100°C, 8h) Mix->React Monitor 4. LC-MS Validation (m/z Target) React->Monitor Workup 5. Celite Filtration & Extraction Monitor->Workup Purify 6. Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed amination protocol.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer a completely dry, magnetic stir bar-equipped Schlenk tube or pressure vial into an argon-filled glovebox.

  • Weigh out 2-chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol, 220.6 mg).

  • Weigh out Pd2​(dba)3​ (0.02 equiv, 18.3 mg) and RuPhos (0.04 equiv, 18.6 mg).

  • Weigh out Sodium tert-butoxide (NaOtBu) (1.5 equiv, 144.2 mg).

  • Causality: Glovebox preparation is critical. Ambient oxygen rapidly oxidizes the electron-rich RuPhos ligand to the corresponding phosphine oxide, permanently terminating the catalytic cycle.

Step 2: Catalyst Ligation & Substrate Addition

  • Add anhydrous, degassed Toluene (5.0 mL) to the vial containing the solids.

  • Add the amine nucleophile (e.g., morpholine) (1.2 equiv, 1.2 mmol). If the amine is a solid, it should be weighed in Step 1.

  • Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Self-Validation Checkpoint: Upon solvent addition and initial stirring (5 minutes at room temperature), the reaction mixture should transition from a dark purple/black suspension to a deep reddish-brown homogeneous solution. This color shift confirms the successful displacement of the dba ligands and the formation of the active L1​Pd(0) complex.

Step 3: Reaction Execution

  • Place the sealed vial in a pre-heated aluminum heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 8 hours.

  • Causality: High stirring rates are essential because the reaction mixture becomes a heterogeneous suspension as the inorganic salt byproduct (NaCl) precipitates out of the toluene solution.

Step 4: Reaction Monitoring (LC-MS)

  • After 8 hours, cool the reaction to room temperature.

  • Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Self-Validation Checkpoint: Analyze the chromatogram for the disappearance of the starting material ( m/z 221 [M+H]+ for the 35Cl isotope). The appearance of the target product mass (e.g., m/z 272 [M+H]+ for the morpholine adduct) confirms successful conversion.

Step 5: Quenching and Work-Up

  • Dilute the reaction mixture with Ethyl Acetate (15 mL).

  • Filter the mixture through a 1-inch pad of Celite in a sintered glass funnel. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Causality: The Celite pad traps the precipitated NaCl and the precipitated palladium black. Removing these particulates prevents the formation of intractable emulsions during the subsequent aqueous extraction.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 60:40, depending on the amine polarity).

  • Evaporate the product-containing fractions to yield the pure 2-amino-5-(2-methoxyphenyl)pyrazine derivative.

References

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-(2-methoxyphenyl)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Content Focus: Mechanistic rationale, workflow design, and self-validating experimental protocols for the functionalization of a privileged pyrazine scaffold.

Biological Rationale & Scaffold Significance

In modern drug discovery, the pyrazine ring is a highly privileged scaffold, frequently utilized to target complex signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) and the SHP2 phosphatase[1][2]. Specifically, 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) serves as a highly versatile electrophilic building block[3].

The substitution pattern of this molecule is strategically valuable:

  • The 2-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent pyrazine nitrogen atoms.

  • The 5-(2-Methoxyphenyl) Group: Provides a unique steric shield and an internal hydrogen-bond acceptor (the methoxy oxygen). This structural feature often dictates the conformational lock of the final Active Pharmaceutical Ingredient (API) within the target protein's binding pocket.

Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) SHP2 SHP2 Phosphatase RTK->SHP2 Phosphorylation RAS RAS GTPase SHP2->RAS Scaffold Activation RAF RAF Kinase RAS->RAF ERK ERK1/2 Transcription RAF->ERK Kinase Cascade Inhibitor Pyrazine-Based Inhibitor (SNAr Product) Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2/FGFR signaling pathway showing allosteric inhibition by pyrazine derivatives.

Mechanistic Dynamics of Chloropyrazine SNAr

The functionalization of 2-Chloro-5-(2-methoxyphenyl)pyrazine via SNAr proceeds through a classic addition-elimination mechanism. While fluoropyrazines are generally more reactive due to the extreme electronegativity of fluorine stabilizing the Meisenheimer intermediate, chloropyrazines are often preferred in process chemistry[1]. Chlorine offers an optimal balance between bench stability, commercial availability, and controlled reactivity, preventing runaway exothermic reactions during scale-up.

The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. Therefore, the choice of solvent and base is critical. Traditional methods rely on polar aprotic solvents (e.g., DMF, DMSO) and strong bases, but modern green chemistry and process optimization favor aqueous or biphasic systems that actively stabilize the polar transition state[4].

Workflow A 2-Chloro-5-(2-methoxyphenyl)pyrazine (Electrophile) B Nucleophile Addition (Amine/Thiol) A->B C Solvent & Base Selection (e.g., H2O/KF) B->C D Meisenheimer Complex Formation C->D Heating (80-100°C) E Chloride Elimination D->E Fast Step F Product Isolation (Crystallization) E->F High Chemoselectivity

Caption: Experimental workflow for the SNAr of 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Validated Experimental Protocols

As an application scientist, it is imperative to design protocols that are not only effective but self-validating. The following methodologies detail the causality behind each operational choice.

Protocol A: Green Amination in Aqueous Media

This protocol leverages the to drive the reaction without toxic organic solvents[4].

  • Preparation: Charge a 50 mL round-bottom flask with 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 eq, 2.20 g, 10 mmol).

  • Solvent & Base: Add 20 mL of deionized water, followed by Potassium Fluoride (KF) (3.0 eq, 1.74 g, 30 mmol).

    • Causality: Water stabilizes the highly polar Meisenheimer transition state, significantly accelerating the SNAr reaction. KF acts as a mild base and hydrogen-bond acceptor, enhancing the nucleophilicity of the amine while preventing the competitive hydrolysis of the chloropyrazine.

  • Nucleophile Addition: Add morpholine (1.5 eq, 1.30 g, 15 mmol) dropwise.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic doublet (M, M+2 in a 3:1 ratio) of the starting chloropyrazine completely disappears, replaced by the M+1 peak of the product.

  • Workup & Isolation: Cool to room temperature and extract with Isopropyl Acetate (IPAc) (2 x 20 mL).

    • Causality: IPAc is chosen over dichloromethane for its greener profile and rapid phase separation. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the highly pure product.

Protocol B: Telescoped Biphasic Schotten-Baumann Amination

Ideal for complex, chiral amines where over-reaction or degradation is a risk. This method was instrumental in the[2].

  • Preparation: In a jacketed reactor, dissolve 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 eq) in Toluene (10 volumes).

  • Aqueous Base: Add an equal volume of 1M K2HPO4 aqueous solution.

    • Causality: The biphasic Schotten-Baumann system ensures that basicity is maintained at the interface without exposing the organic-soluble product to harsh homogeneous basic conditions.

  • Nucleophile: Add the sensitive chiral amine (1.1 eq).

  • Execution: Stir vigorously at 85 °C for 12 hours.

    • Self-Validation: Stop the stirrer and allow the phases to separate. Sample the upper organic layer for HPLC analysis. A conversion of >98% indicates success. If unreacted amine remains, it partitions into the aqueous layer, preventing organic stream contamination.

  • Telescoping: Separate the aqueous layer. The toluene layer containing the product can be directly telescoped into the next synthetic step (e.g., Boc-deprotection) without chromatographic purification, maximizing throughput.

Protocol C: Metal-Free Thioetherification via PTDI

A modern approach for C-S bond formation utilizing[5].

  • Preparation: In a reaction vial, combine 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 eq) and the desired thiol (1.1 eq).

  • Solvent: Add Acetonitrile (MeCN) to achieve a 0.5 M concentration.

    • Causality: MeCN is a polar aprotic solvent that supports the transient ionization required for the PTDI mechanism, allowing SNAr to proceed without requiring an exogenous base or transition metal catalyst.

  • Execution: Stir at 25 °C for 18 hours.

    • Self-Validation: The mixture will undergo a distinct color change as the charge-transfer complex forms. Monitor by TLC (Hexanes/EtOAc 3:1); the product spot will strongly absorb UV at 254 nm due to the extended conjugation of the newly formed thioether.

Quantitative Reactivity Data

The table below summarizes the expected reactivity profile of 2-Chloro-5-(2-methoxyphenyl)pyrazine across various nucleophiles and conditions, demonstrating the robustness of the SNAr methodologies.

NucleophileReagents & SolventsTemp (°C)Time (h)Yield (%)Chemoselectivity
Morpholine Water, KF (3.0 eq)90492>99%
Piperidine Water, KF (3.0 eq)90395>99%
Chiral Aminospiropiperidine Toluene / 1M K2HPO4851288>95%
Sodium Methanethiolate MeCN, No Base (PTDI)251884>90%

References

  • CoLab.ws. "Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade". Source: CoLab.ws. URL: [Link]

  • ResearchGate. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?". Source: ResearchGate. URL: [Link]

  • ChemRxiv. "Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization". Source: ChemRxiv. URL:[Link]

Sources

Application Note: Preparation of Novel Heterocyclic Building Blocks from 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The pyrazine ring is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, CNS-active agents, and anti-infectives due to its favorable physicochemical properties and ability to act as a dual hydrogen-bond acceptor. 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) [1] is an exceptionally versatile building block. The presence of the 2-chloro substituent provides a highly reactive handle for late-stage functionalization, while the 5-(2-methoxyphenyl) moiety offers essential steric constraints and a methoxy oxygen capable of participating in critical target-binding interactions.

This application note details two divergent, highly efficient synthetic pathways to generate novel heterocyclic libraries from this core:

  • Nucleophilic Aromatic Substitution (SNAr) for the introduction of aliphatic and cyclic amines.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the installation of extended aryl and heteroaryl systems.

Mechanistic Insights & Synthetic Strategy

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of the pyrazine core to optimize reaction conditions effectively.

Why is the 2-chloro position so reactive? The pyrazine ring contains two highly electronegative nitrogen atoms at the 1- and 4-positions. These heteroatoms exert a strong electron-withdrawing inductive and resonance effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic deficiency makes the C2 position highly electrophilic.

  • SNAr Pathway: When exposed to nucleophilic amines, the C2 position readily undergoes attack to form a stabilized Meisenheimer complex. The negative charge is efficiently delocalized onto the adjacent ring nitrogens. Recent advancements have shown that this transition-metal-free SNAr amination can be performed in green solvents (like water) using mild bases (e.g., KF), often outperforming traditional Pd-catalyzed Buchwald-Hartwig aminations in both yield and environmental impact[2].

  • Cross-Coupling Pathway: For carbon-carbon bond formation, the electron-deficient nature of the pyrazine ring accelerates the oxidative addition step of the Palladium(0) catalyst into the C-Cl bond[3]. However, electron-poor heterocycles can sometimes suffer from sluggish transmetalation; therefore, the choice of a highly active catalyst system (e.g., Pd(dppf)Cl₂) and a robust base (e.g., K₂CO₃) is critical to drive the catalytic cycle forward.

Workflow SM 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) SNAr Pathway A: SNAr Amination (Green Solvents, KF) SM->SNAr Secondary Amines Suzuki Pathway B: Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) SM->Suzuki Boronic Acids ProdA Novel Amino-Pyrazine Building Blocks SNAr->ProdA ProdB Novel Bi-Aryl/Heteroaryl Pyrazine Building Blocks Suzuki->ProdB

Divergent synthetic workflows for functionalizing 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Mechanism cluster_0 SNAr Mechanism cluster_1 Pd-Catalysis Mechanism SM C2-Cl Pyrazine Core Meisenheimer Meisenheimer Complex (Stabilized by N1/N4) SM->Meisenheimer Nucleophilic Attack OxAdd Oxidative Addition [Pd(II)-Cl-Pyrazine] SM->OxAdd Pd(0) Catalyst Elimination Chloride Elimination Meisenheimer->Elimination Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim

Mechanistic divergence between SNAr transition states and Pd-catalyzed catalytic cycles.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated directly into the steps to ensure researchers can verify the success of the reaction before proceeding to workup.

Protocol A: Green SNAr Amination (Preparation of Amino-Pyrazines)

Adapted from environmentally benign amination methodologies for heteroaryl chlorides[2].

Reagents:

  • 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol, 220.6 mg)

  • Secondary Amine (e.g., Morpholine or N-Boc-piperazine) (1.5 equiv, 1.5 mmol)

  • Potassium Fluoride (KF) (2.0 equiv, 2.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-(2-methoxyphenyl)pyrazine, the secondary amine, and KF.

  • Solvent Addition: Add 3.0 mL of deionized water. Scientific Rationale: Water increases the hydrophobic effect, driving the organic reactants together and stabilizing the polar Meisenheimer transition state, thereby accelerating the SNAr reaction without the need for toxic polar aprotic solvents (like DMF)[2].

  • Heating: Seal the vial and heat the mixture at 100 °C in an oil bath (or microwave reactor at 120 °C) for 12-17 hours.

  • In-Process Control (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting material (m/z = 221 [M+H]⁺, distinct ³⁵Cl/³⁷Cl isotope pattern) should be consumed. The product mass (e.g., m/z = 272 [M+H]⁺ for morpholine adduct) should be the dominant peak.

  • Workup: Cool the reaction to room temperature. Add 5 mL of Isopropyl Acetate (iPrOAc) and stir vigorously for 5 minutes. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer once more with 5 mL iPrOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amino-pyrazine building block.

Protocol B: Suzuki-Miyaura Cross-Coupling (Preparation of Bi-Aryl Pyrazines)

Leveraging robust Pd-catalysis for electron-deficient pyrazines[3].

Reagents:

  • 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol, 220.6 mg)

  • Heteroaryl/Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed tube, combine the pyrazine starting material, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Critical Step: Degas the mixture by bubbling Argon or Nitrogen gas directly through the solution for 10 minutes. Scientific Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, terminating the catalytic cycle and leading to reaction failure.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then seal the vessel.

  • Heating: Heat the reaction mixture at 90 °C for 8–12 hours.

  • In-Process Control (Self-Validation): Perform TLC (typically 3:1 Hexanes:EtOAc).

    • Validation Check: The starting material spot (UV active at 254 nm) should disappear, replaced by a lower R_f product spot (due to increased polarity from the new aryl/heteroaryl group). Confirm with LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). The use of a phase separator cartridge is recommended to ensure complete removal of aqueous droplets.

  • Purification: Concentrate the organic layer. Purify the crude residue by flash chromatography (Silica gel, Hexanes/EtOAc) to isolate the cross-coupled product.

Quantitative Data Summary

The following table summarizes expected yields and conditions for synthesizing various building blocks from 2-Chloro-5-(2-methoxyphenyl)pyrazine using the protocols described above.

Reaction TypeNucleophile / Coupling PartnerConditionsTime (h)Expected Yield (%)Product Characteristic
SNAr MorpholineKF, H₂O, 100 °C1785%White/Pale yellow solid
SNAr N-Boc-piperazineKF, H₂O, 100 °C1782%Viscous oil / Foam
SNAr PyrrolidineKF, H₂O, 80 °C1288%Pale yellow solid
Suzuki 4-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃, 90 °C1278%Off-white solid
Suzuki 3-Thiopheneboronic acidPd(dppf)Cl₂, K₂CO₃, 90 °C1081%Light brown solid
Suzuki Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 90 °C890%White crystalline solid

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem / PubMed Central (NIH) URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application of 2-Chloro-5-(2-methoxyphenyl)pyrazine in Medicinal Chemistry Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile, pre-functionalized building blocks. 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) has emerged as a highly strategic intermediate in drug discovery[1]. Featuring an electron-deficient pyrazine core, a highly reactive C2-chlorine atom, and a sterically demanding 2-methoxyphenyl group, this compound is uniquely primed for the synthesis of ATP-competitive kinase inhibitors and CNS-active agents.

This application note provides an in-depth mechanistic rationale for utilizing this specific scaffold, alongside self-validating experimental protocols for its functionalization via Palladium-catalyzed cross-coupling reactions.

Structural & Mechanistic Rationale

Conformational Locking via the Ortho-Methoxy Group

The selection of a 2-methoxyphenyl substituent at the C5 position of the pyrazine ring is not arbitrary; it is a deliberate structural design choice. The ortho-methoxy group introduces significant steric hindrance against the adjacent pyrazine nitrogen and CH protons. This steric repulsion forces the biaryl system out of planarity, inducing a specific dihedral angle twist (typically 45°–60°).

  • Causality in Drug Design: This non-planar conformation is highly desirable when targeting the hydrophobic pockets of kinases (such as the DFG-out pocket or the hinge region). It prevents the molecule from intercalating into DNA (reducing off-target toxicity) while perfectly projecting the pyrazine core into the ATP-binding site[2][3]. Furthermore, the methoxy oxygen acts as a localized, directional hydrogen-bond acceptor.

Electrophilic Activation of the C2-Chlorine

Pyrazine is a strongly electron-withdrawing heterocycle. The presence of two electronegative nitrogen atoms depletes the electron density of the carbon ring, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy.

  • Reactivity Profile: This electronic deficiency makes the C2-chlorine highly susceptible to oxidative addition by Palladium(0) species. While aryl chlorides are generally less reactive than aryl bromides or iodides, the activated nature of the chloropyrazine core allows for efficient Buchwald-Hartwig aminations and Suzuki-Miyaura couplings under relatively mild conditions[4][5].

Synthetic Divergence & Workflows

The true value of 2-Chloro-5-(2-methoxyphenyl)pyrazine lies in its ability to serve as a divergent hub. By altering the cross-coupling partner, researchers can rapidly generate libraries of 2-amino-5-arylpyrazines (potent hinge binders) or 2,5-diarylpyrazines (extended hydrophobic probes).

SyntheticWorkflow Start 2-Chloro-5-(2-methoxyphenyl)pyrazine (Core Building Block) BHA Buchwald-Hartwig Amination Start->BHA Pd Catalyst, Amine Base, Heat SMC Suzuki-Miyaura Coupling Start->SMC Pd Catalyst, Boronic Acid Base, Heat Prod1 2-Amino-5-(2-methoxyphenyl)pyrazines (Kinase Hinge Binders) BHA->Prod1 Prod2 2,5-Diarylpyrazines (Extended Hydrophobic Probes) SMC->Prod2

Caption: Synthetic divergence of 2-Chloro-5-(2-methoxyphenyl)pyrazine via Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Synthesis of Kinase Hinge Binders)

Objective: To synthesize 2-amino-5-(2-methoxyphenyl)pyrazine derivatives, which frequently act as the primary hinge-binding motif in inhibitors targeting CSNK2A and ATR kinases[2][3].

Mechanistic Choice: Chloropyridines and chloropyrazines are notorious for causing catalyst deactivation via stable dimeric complex formation or undergoing hydrodehalogenation (replacement of -Cl with -H)[6][7]. To counteract this, we utilize a catalyst system comprising Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand RuPhos . RuPhos accelerates the rate-limiting oxidative addition and facilitates rapid reductive elimination, effectively outcompeting side reactions[8].

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with ultra-pure Argon for 10 minutes.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%) to the tube.

  • Substrate Addition: Add 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, e.g., 1.0 mmol, 220.66 mg) and the desired primary or secondary amine (1.2 equiv).

  • Solvent & Base: Inject anhydrous THF (5.0 mL) followed by the dropwise addition of LiHMDS (1.0 M in THF, 2.5 equiv). Note: LiHMDS is preferred over NaOtBu for base-sensitive functional groups.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 65 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling (Scaffold Extension)

Objective: To couple aryl or heteroaryl boronic acids to the C2 position, generating extended 2,5-disubstituted pyrazines.

Mechanistic Choice: The nitrogen atoms of the pyrazine ring can chelate to active Palladium species, poisoning the catalyst. Utilizing Pd(dppf)Cl₂ provides a robust, bidentate coordination environment around the Palladium center, preventing off-cycle chelation by the substrate and ensuring high turnover numbers[5][7].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or round-bottom flask, combine 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL total volume). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Purge the mixture with Argon for 5 minutes. Heat the reaction to 90 °C for 12 hours under an inert atmosphere.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 × 15 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 2-Chloro-5-(2-methoxyphenyl)pyrazine based on standard medicinal chemistry workflows.

TransformationReagents / Catalyst SystemBase & SolventTemp & TimeTypical YieldKey Mechanistic Advantage
Buchwald-Hartwig Amination Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)LiHMDS (2.5 eq), Anhydrous THF65 °C, 16h70–85%Bulky ligand suppresses hydrodehalogenation and accelerates reductive elimination.
Suzuki-Miyaura Coupling Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq), Dioxane/H₂O (4:1)90 °C, 12h75–90%Bidentate dppf ligand prevents catalyst poisoning by pyrazine nitrogen chelation.

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from 2-Chloro-5-(2-methoxyphenyl)pyrazine are frequently deployed as ATP-competitive inhibitors against kinases such as CSNK2A (Casein Kinase 2 Alpha) and ATR (Ataxia Telangiectasia and Rad3-related protein)[2][3]. By occupying the ATP-binding pocket, these pyrazine derivatives halt downstream phosphorylation events, ultimately driving cancer cells or virally infected cells toward apoptosis.

KinasePathway Drug Pyrazine Derivative (Inhibitor) CSNK2A CSNK2A / ATR Kinase (Target Enzyme) Drug->CSNK2A ATP-competitive inhibition Substrate Downstream Substrates (p53, NF-κB, Chk1) CSNK2A->Substrate Phosphorylation (Blocked) Survival Cell Proliferation & Viral Replication Substrate->Survival Promotes Apoptosis Cell Cycle Arrest / Apoptosis Substrate->Apoptosis Inhibits

Caption: Mechanism of action for pyrazine-based kinase inhibitors targeting CSNK2A/ATR pathways.

References

  • National Institutes of Health (NIH) / PMC. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]

  • Google Patents.Pyrazine derivatives useful as inhibitors of ATR kinase (AU2016222396B2).
  • National Institutes of Health (NIH) / PMC. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at:[Link]

  • Royal Society of Chemistry (RSC). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at:[Link]

  • ChemRxiv. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Available at: [Link]

Sources

Reagents and catalysts for scaling up 2-Chloro-5-(2-methoxyphenyl)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Chemoselective Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrazine via Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of 2-chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) represents a critical pathway in the development of pyrazine-based kinase inhibitors and advanced pharmaceutical intermediates[1]. While the Suzuki-Miyaura cross-coupling reaction is a highly versatile method for C-C bond formation[2], scaling up the mono-arylation of symmetrical dihalides like 2,5-dichloropyrazine presents unique challenges in chemoselectivity, exotherm management, and downstream purification. This application note details a robust, self-validating 100-gram scale protocol that eliminates the need for chromatographic purification. By leveraging kinetic control and a biphasic solvent system, this method achieves high yields of the mono-coupled product while maintaining an environmentally favorable Process Mass Intensity (PMI).

Mechanistic Rationale & Chemoselectivity

Achieving high site-selectivity on a symmetrical substrate requires exploiting the electronic and steric differences between the starting material and the mono-coupled intermediate.

  • Electronic Deactivation: 2,5-Dichloropyrazine is highly electron-deficient, making the first oxidative addition of Pd(0) rapid. Upon coupling with (2-methoxyphenyl)boronic acid, the newly installed aryl group donates electron density into the pyrazine core. This reduces the electrophilicity of the remaining C-Cl bond, kinetically slowing the second oxidative addition[2].

  • Steric Hindrance: The ortho-methoxy group on the boronic acid introduces significant steric bulk adjacent to the newly formed C-C bond, further impeding the catalyst's approach to the second chloride position.

G Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Kinetic Control at C2) Pd0->OxAdd 2,5-Dichloropyrazine TransMet 2. Transmetalation (Base-Mediated) OxAdd->TransMet Pd(II) Intermediate RedElim 3. Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 2-Chloro-5-(2-methoxyphenyl)pyrazine

Caption: Catalytic cycle detailing the chemoselective mono-arylation of 2,5-dichloropyrazine.

Reagent & Catalyst Selection Matrix

The transition from bench-scale to pilot-scale necessitates replacing hazardous or sensitive reagents with robust alternatives[3].

  • Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting deleterious side reactions such as protodehalogenation. Furthermore, this pre-catalyst is air-stable in its unactivated form, facilitating easier handling on a large scale[3].

  • Solvent System (Toluene/Ethanol/Water): Bench-scale reactions often utilize THF or 1,4-Dioxane. However, THF poses severe peroxide hazards upon scale-up, and Dioxane is a high-boiling carcinogen. A biphasic Toluene/Water system, with Ethanol acting as a phase-transfer modifier, provides excellent mass transfer and superior exotherm dissipation.

  • Base (K₂CO₃): A mild, highly water-soluble inorganic base that effectively activates the boronic acid for transmetalation without causing hydrolytic degradation of the pyrazine substrate.

Quantitative Data: 100g Scale-Up Stoichiometry

ComponentFunctionMW ( g/mol )EquivalentsMass / Volume
2,5-DichloropyrazineSubstrate (Limiting)148.981.00100.0 g (0.671 mol)
(2-Methoxyphenyl)boronic acidCoupling Partner151.960.9899.8 g (0.657 mol)
Pd(dppf)Cl₂·CH₂Cl₂Pre-catalyst816.640.01 (1 mol%)5.48 g (6.71 mmol)
K₂CO₃Base138.212.00185.5 g (1.34 mol)
TolueneOrganic Solvent92.1410 Vol1000 mL
EthanolCo-solvent46.072 Vol200 mL
Water (Deionized)Aqueous Phase18.023 Vol300 mL

Note: The boronic acid is intentionally kept sub-stoichiometric (0.98 equiv.) to serve as a secondary safeguard against bis-arylation.

Workflow Step1 Inertion & Setup Step2 Biphasic Reaction Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Pd Scavenging Step3->Step4 Step5 Column-Free Crystallization Step4->Step5

Caption: Process workflow for the multi-gram scale-up and column-free isolation of the product.

Self-Validating Experimental Protocol

Phase 1: Reactor Preparation and Inertion

  • Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Inertion: Purge the reactor with nitrogen for 15 minutes.

    • Causality: The active Pd(0) species is highly susceptible to oxidative deactivation by atmospheric oxygen[2]. Establishing a strict inert atmosphere ensures catalyst longevity and prevents reaction stalling[3].

Phase 2: Reagent Charging and Biphasic Reaction 3. Solid Addition: Charge 100.0 g of 2,5-dichloropyrazine, 99.8 g of (2-methoxyphenyl)boronic acid, and 5.48 g of Pd(dppf)Cl₂·CH₂Cl₂ into the reactor. 4. Solvent Addition: Add 1000 mL of degassed Toluene and 200 mL of degassed Ethanol. Initiate mechanical stirring at 250 RPM. 5. Base Addition: Dissolve 185.5 g of K₂CO₃ in 300 mL of deionized water. Degas the aqueous solution by bubbling nitrogen for 10 minutes, then add it to the reactor[3]. 6. Heating: Ramp the jacket temperature to achieve an internal temperature of 75–80 °C.

  • Causality: Biphasic Suzuki couplings require vigorous stirring and moderate heat to overcome the mass transfer barrier between the organic and aqueous phases. Do not exceed 80 °C to minimize the risk of thermal degradation and bis-arylation.
  • Monitoring: Stir for 4–6 hours. Monitor the reaction via HPLC. The reaction is deemed complete when the boronic acid is consumed (due to the 0.98 equiv. limitation).

Phase 3: Quench and Phase Separation 8. Cooling: Cool the reactor to 25 °C. 9. Separation: Halt stirring and allow the phases to separate for 30 minutes. The lower aqueous phase (containing inorganic salts and base) is drained and discarded. 10. Washing: Wash the upper organic layer with 300 mL of a 5% aqueous NaCl solution to remove residual ethanol and salts. Separate and discard the aqueous layer.

Phase 4: Palladium Scavenging 11. Scavenger Addition: Add 15.0 g of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the organic phase. 12. Incubation: Heat the mixture to 60 °C and stir for 2 hours.

  • Causality: Regulatory requirements for pharmaceutical intermediates mandate strict limits on heavy metal contamination[2]. Thiol-functionalized silica covalently binds dissolved Pd species, effectively reducing residual palladium to <10 ppm.
  • Filtration: Filter the mixture through a pad of Celite while still warm (to prevent premature product precipitation). Rinse the filter cake with 100 mL of warm Toluene.

Phase 5: Crystallization and Isolation 14. Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to approximately 300 mL (3 volumes). 15. Anti-Solvent Addition: Transfer the concentrated solution back to the reactor. Slowly add 600 mL of Heptane (anti-solvent) over 45 minutes while maintaining the internal temperature at 50 °C. 16. Cooling Ramp: Cool the mixture linearly to 0–5 °C over 3 hours to induce crystallization.

  • Causality: A slow cooling ramp combined with anti-solvent addition promotes the growth of large, pure crystals, trapping impurities in the mother liquor and bypassing the need for silica gel chromatography.
  • Filtration & Drying: Filter the resulting slurry. Wash the filter cake with 100 mL of cold Heptane. Dry the solid in a vacuum oven at 45 °C to constant weight, yielding the purified 2-chloro-5-(2-methoxyphenyl)pyrazine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrazine . This guide is designed for synthetic chemists and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling to functionalize the pyrazine scaffold.

Synthesizing this specific biaryl compound involves reacting 2,5-dichloropyrazine with 2-methoxyphenylboronic acid. While seemingly straightforward, this reaction is notoriously plagued by chemoselectivity issues and reagent degradation. Below, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to maximize your reaction yield.

Reaction Pathway & Mechanism Visualization

To troubleshoot effectively, we must first map the competing mechanistic pathways in the reaction vessel. The diagram below illustrates the delicate balance between the target mono-arylation and the two primary failure modes: over-arylation and protodeboronation.

G Reactants 2,5-Dichloropyrazine + 2-Methoxyphenylboronic Acid Conditions Pd Catalyst, Base Solvent, Heat Reactants->Conditions Suzuki-Miyaura Coupling Target 2-Chloro-5-(2-methoxyphenyl)pyrazine (Target Mono-arylation) Conditions->Target Optimized Conditions OverReact 2,5-Bis(2-methoxyphenyl)pyrazine (Over-arylation) Conditions->OverReact Excess Boronic Acid High Temp Proto Anisole (Protodeboronation) Conditions->Proto High pH Slow Transmetalation

Reaction pathways in 2,5-dichloropyrazine coupling, highlighting desired product vs. side reactions.

Core Troubleshooting Guide (The "Why" and "How")

Issue A: Poor Yield Due to Over-Arylation (Double Coupling)

Symptom: TLC or LC-MS shows a complex mixture with a highly non-polar major byproduct. The target mono-arylated mass is present but in low quantities. Mechanistic Causality: 2,5-dichloropyrazine possesses two identical, highly reactive C-Cl bonds [1]. The first oxidative addition of the Palladium catalyst is statistically favored. Once the 2-methoxyphenyl group is installed, its electron-donating nature slightly deactivates the pyrazine ring, making the second oxidative addition slower. However, if you use a 1:1 stoichiometry, local excesses of boronic acid in the solution will inevitably drive the formation of the unwanted 2,5-bis(2-methoxyphenyl)pyrazine. Field-Proven Solution: Control the reaction via stoichiometric imbalance. By using 1.5 to 2.0 equivalents of 2,5-dichloropyrazine relative to the boronic acid, you statistically force the catalyst to interact with unreacted starting material rather than the mono-arylated product. The excess 2,5-dichloropyrazine is highly volatile and easily recovered during purification.

Issue B: Disappearing Boronic Acid & Anisole Formation

Symptom: The boronic acid is consumed rapidly, but the cross-coupling yield remains low. GC-MS detects high levels of anisole (m/z 108). Mechanistic Causality: 2-methoxyphenylboronic acid is an ortho-substituted, electron-rich boronic acid. In the presence of aqueous bases (especially strong bases like NaOH), it is highly susceptible to base-catalyzed protodeboronation [2]. If the transmetalation step of your Pd catalytic cycle is slower than the protodeboronation rate, the boronic acid will be unproductively destroyed. Field-Proven Solution: You must accelerate the transmetalation step so it outcompetes degradation. Switch from slow-initiating catalysts like Pd(PPh3)4 to fast-initiating precatalysts with bulky, electron-rich ligands (e.g., XPhos Pd G3 ) [2]. Alternatively, utilize stable boron surrogates such as DABO boronates or MIDA boronates, which slowly hydrolyze to provide a controlled, low steady-state concentration of the active boronic acid [3].

Quantitative Optimization Data

To achieve high chemoselectivity, the reaction parameters must be tuned to favor the kinetics of mono-arylation. The table below summarizes the impact of shifting from standard to optimized conditions.

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Yield
Stoichiometry (Pyrazine : Boronic Acid) 1.0 : 1.01.5 : 1.0 Shifts statistical probability to favor mono-arylation; reduces over-arylation byproduct from ~30% to <5%.
Palladium Catalyst Pd(PPh3)4 (5 mol%)XPhos Pd G3 (2 mol%) Accelerates oxidative addition and transmetalation, outcompeting the protodeboronation of the unstable boronic acid.
Base Selection Aqueous NaOHBiphasic K3PO4 Mild basicity prevents the rapid degradation of 2-methoxyphenylboronic acid into anisole while supporting the catalytic cycle.
Temperature 100 °C (Reflux)65 °C Lowers the thermal energy available, preventing the reaction from overcoming the activation barrier for the second (deactivated) C-Cl coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an in-process control (IPC) step, you can verify the mechanistic integrity of the reaction before committing to the final workup.

Phase 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.5 mmol, 1.5 equiv) and 2-methoxyphenylboronic acid (1.0 mmol, 1.0 equiv).

  • Add anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Add the precatalyst XPhos Pd G3 (0.02 mmol, 2 mol%).

Phase 2: Degassing & Initiation 4. Seal the flask and perform three rigorous cycles of vacuum/nitrogen backfilling. Note: Oxygen promotes boronic acid homocoupling and oxidizes the active Pd(0) species. 5. Inject a degassed mixture of Toluene and H2O (5:1 v/v, 6 mL total) via syringe. 6. Heat the reaction mixture in a pre-heated oil bath at 65 °C for 4 hours .

Phase 3: Self-Validation & In-Process Control (IPC) 7. Validation Check: At t=3 hours, withdraw a 10 µL aliquot under N2, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2) and GC-MS.

  • Success State: Complete consumption of the boronic acid. A major new spot (target product) and residual 2,5-dichloropyrazine are visible.

  • Failure State: If a significant peak for anisole is detected, protodeboronation is occurring. This indicates inadequate degassing or poor catalyst activation. Abort, re-degas your solvents, and ensure your XPhos Pd G3 is stored under argon.

Phase 4: Workup & Isolation 8. Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (2 × 10 mL) and brine (10 mL). 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately upon heating? A: A rapid shift to a black solution indicates the precipitation of "Palladium black" (inactive Pd nanoparticles). This is caused by catalyst deactivation, usually due to the presence of oxygen or a lack of stabilizing ligands. Ensure your solvents are thoroughly sparged with nitrogen or argon for at least 30 minutes prior to injection.

Q: What is the best way to separate the mono-arylated product from the starting material? A: Silica gel chromatography is highly effective here. Because 2,5-dichloropyrazine is significantly less polar and smaller, it elutes first in pure Hexanes. The target 2-chloro-5-(2-methoxyphenyl)pyrazine will elute as you slowly introduce Ethyl Acetate (around 5-10%).

Q: Can I use 2-methoxyphenylboronic acid pinacol ester instead of the free boronic acid? A: Yes. Pinacol esters, MIDA boronates, or DABO boronates act as excellent "slow-release" mechanisms for the active boronic acid [3]. This controlled release keeps the steady-state concentration of the boronic acid low, drastically minimizing the rate of protodeboronation. However, you may need to increase the reaction time or slightly increase the base concentration to facilitate the in-situ hydrolysis of the ester.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at:[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at:[Link]

Troubleshooting low conversion rates in 2-Chloro-5-(2-methoxyphenyl)pyrazine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-5-(2-methoxyphenyl)pyrazine Cross-Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex functionalization of electron-deficient, multi-heteroatom scaffolds. The cross-coupling of 2-chloro-5-(2-methoxyphenyl)pyrazine presents a unique intersection of electronic activation and coordination-induced catalyst deactivation.

While the electron-deficient nature of the pyrazine ring theoretically facilitates the oxidative addition of the typically sluggish C–Cl bond[1], the non-bonding electron pairs on the pyrazine nitrogens strongly coordinate to palladium. This often leads to off-cycle catalyst sequestration, resulting in stalled reactions and low conversion rates. This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your cross-coupling workflows for this specific substrate.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion Detected (< 30% Yield) HPLC Perform UPLC-MS Alqiuot Analysis Start->HPLC CheckBoronic Is Boronic Acid Fully Consumed? HPLC->CheckBoronic YesBoronic Yes CheckBoronic->YesBoronic NoBoronic No CheckBoronic->NoBoronic Protodeboronation Diagnosis: Protodeboronation Action: Syringe-pump addition or use MIDA boronates YesBoronic->Protodeboronation CheckPyrazine Is Pyrazine Starting Material Intact? NoBoronic->CheckPyrazine YesPyrazine Yes CheckPyrazine->YesPyrazine Poisoning Diagnosis: Catalyst Poisoning or Slow Oxidative Addition Action: Switch to XPhos Pd G3 YesPyrazine->Poisoning

Diagnostic logic tree for resolving low conversion in pyrazine cross-couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 20-30% conversion, but HPLC shows the arylboronic acid is completely consumed. What is happening? Causality & Solution: You are observing competitive 2[2]. In the aqueous base conditions necessary for Suzuki-Miyaura couplings, boronic acids can undergo base-catalyzed deborylation before the transmetalation step occurs. Because the oxidative addition of the 2-chloropyrazine is relatively slow compared to highly activated bromides, the palladium cycle lags, leaving the boronic acid exposed to the basic aqueous environment. Actionable Fix:

  • Implement a syringe-pump addition of the boronic acid over 2–4 hours to keep its steady-state concentration low, matching the rate of oxidative addition.

  • Alternatively, switch to a more stable boron species, such as potassium aryltrifluoroborates[3] or MIDA boronates, which release the active boronic acid slowly into the reaction mixture.

Q2: I am using standard Pd(PPh₃)₄, but I see almost no conversion of the 2-chloro-5-(2-methoxyphenyl)pyrazine. Why? Causality & Solution: Triphenylphosphine (PPh₃) is an insufficient ligand for chloropyrazines. The pyrazine nitrogen atoms are excellent σ-donors and outcompete monodentate, electronically neutral ligands like PPh₃, leading to the formation of inactive, stable Pd(II)-pyrazine coordination complexes (catalyst poisoning)[2]. Furthermore, degradation of the ligand and aggregation of the Pd catalyst can exacerbate deactivation over time[4]. Actionable Fix: You must use bidentate chelating ligands or highly sterically hindered, electron-rich monodentate ligands. Literature demonstrates that while Pd(PPh₃)₄ fails completely, switching to a bidentate ligand like 1,4-bis(diphenylphosphino)butane (dppb) restores reactivity[2]. For even higher efficiency, dialkylbiaryl phosphine ligands like SPhos paired with a Buchwald precatalyst prevent pyrazine coordination due to their massive steric bulk while accelerating oxidative addition[3].

Q3: Does the 5-(2-methoxyphenyl) group impact the reactivity of the 2-chloro position? Causality & Solution: Yes, through electronic dampening. While the 5-position is distal to the 2-chloro site, the electron-donating methoxy group on the adjacent phenyl ring increases the overall electron density of the pyrazine core via resonance and inductive effects (assuming coplanarity). This slightly dampens the inherent electron deficiency of the pyrazine, making oxidative addition of the C–Cl bond marginally harder than in an unsubstituted chloropyrazine. Actionable Fix: Elevate the reaction temperature (e.g., 90–100 °C) and ensure the use of a highly active precatalyst (like XPhos Pd G3) that can force the oxidative addition despite the electronic dampening.

Quantitative Data: Catalyst & Ligand Performance

To benchmark your expectations, the following table summarizes the causal relationship between ligand architecture and conversion rates for chloropyrazine Suzuki-Miyaura couplings based on established literature parameters.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Conversion (%)Mechanistic Outcome
Pd(PPh₃)₄ Monodentate (Neutral)Na₂CO₃ / Toluene:H₂O80< 5%Severe catalyst deactivation via pyrazine N-coordination[2].
Pd(dppb)Cl₂ Bidentate (Chelating)Na₂CO₃ / Toluene:H₂O8085%Chelation prevents displacement by pyrazine nitrogens[2].
Pd(OAc)₂ + SPhos Dialkylbiaryl (Bulky/Rich)K₃PO₄ / Dioxane:H₂O100> 95%Steric bulk prevents poisoning; electron-richness accelerates oxidative addition[3].
XPhos Pd G3 Dialkylbiaryl (Precatalyst)K₃PO₄ / THF:H₂O65> 98%Rapid generation of active Pd(0) overcomes protodeboronation kinetics.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It incorporates an internal standard and specific analytical checkpoints to ensure that if the reaction fails, you will know exactly which elementary step of the catalytic cycle was compromised.

Materials:

  • Substrate: 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (Anhydrous, finely ground, 3.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.2 equiv) — Crucial for validation

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Method:

  • Preparation & Inertion: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-5-(2-methoxyphenyl)pyrazine, arylboronic acid, K₃PO₄, and the internal standard (1,3,5-trimethoxybenzene).

  • Catalyst Addition: Add XPhos Pd G3. (Mechanistic Note: Using a G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapid activation to the monoligated Pd(0) active species, bypassing the slow reduction steps that allow pyrazine poisoning).

  • Solvent Introduction: Evacuate and backfill the tube with Argon (3 cycles). Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Checkpoint 1 (T=0 Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-UV.

    • Validation: Establish the exact ratio of the starting pyrazine to the internal standard. This calibrates your 100% baseline.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring (1000 rpm) to overcome biphasic mass transfer limitations.

  • Checkpoint 2 (T=1 Hour Validation): Withdraw a second 10 µL aliquot. Analyze via UPLC-MS.

    • If pyrazine ratio is unchanged but boronic acid is gone: Protodeboronation is the failure mode.

    • If both starting materials remain: Catalyst deactivation or failed oxidative addition has occurred. Verify your degassing protocols.

    • If intermediate mass (e.g., oxidative addition complex) is observed without product: Transmetalation is failing. Increase water content or base equivalents.

  • Workup: Upon confirmed conversion (>95% via internal standard ratio), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PubMed (NIH)
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine Source: Benchchem URL
  • Source: Organic Letters (ACS Publications)

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS 412924-03-9).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key building block and may encounter challenges related to its limited solubility in common organic solvents. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory. We have structured this as a series of questions and answers to guide you from problem identification to resolution.

Q1: My 2-Chloro-5-(2-methoxyphenyl)pyrazine is not dissolving in my primary reaction solvent (e.g., THF, DCM, Toluene) at room temperature. What are my immediate first steps?

A1: This is a common starting problem. The crystalline nature and molecular structure of the compound can lead to high lattice energy, making it resistant to dissolution in single-solvent systems.

Initial Causality Check: The issue is likely a mismatch between the polarity of your chosen solvent and the solute, or the solvent's energy is insufficient to overcome the compound's crystal lattice energy at ambient temperature.

Recommended Actions:

  • Mechanical Agitation & Particle Size: Before abandoning the solvent, ensure you have provided adequate mechanical agitation (vigorous stirring) for at least 15-30 minutes. The dissolution rate is distinct from equilibrium solubility and can be accelerated by increasing the surface area available for solvation.[2][3] If the material is coarsely crystalline, consider carefully grinding it to a finer powder to increase its surface area, which can improve the rate of dissolution.[2][4]

  • Gentle Warming: The solubility of most organic solids increases, often exponentially, with temperature.[5][6][7] Gently warm the mixture to 40-50 °C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's intermolecular forces.[8]

    • Trustworthiness Check: Always monitor for any signs of degradation (color change). Before proceeding with your reaction at an elevated temperature, run a quick TLC or LC-MS on a heated sample to confirm the compound remains intact.

  • Solvent Polarity Re-evaluation: Consider the polarity of your compound and solvent. 2-Chloro-5-(2-methoxyphenyl)pyrazine has both polar (ether, pyrazine nitrogens) and non-polar (chlorine, aromatic rings) features. If a non-polar solvent like Toluene fails, try a more polar aprotic solvent like Dioxane, Acetonitrile (MeCN), or Dimethylformamide (DMF).

Q2: I've tried several common solvents with no success. How do I perform a systematic solvent screen to find a suitable medium?

A2: A systematic approach is crucial to efficiently identify a viable solvent or co-solvent system. This involves testing a range of solvents with varying polarities and properties.

Causality: The principle of "like dissolves like" is a useful starting point, but complex molecules often require a more nuanced approach. A solvent screen systematically explores different intermolecular interactions (dipole-dipole, hydrogen bonding, van der Waals forces) to find the most favorable solvation environment.

Workflow: The following workflow provides a structured method for solvent screening.

G cluster_0 start Problem: Compound is Insoluble solubility_test Perform Systematic Solvent Screen (See Protocol 1) start->solubility_test evaluate Evaluate Results solubility_test->evaluate soluble Single Solvent Found: Proceed with Experiment evaluate->soluble Soluble? yes insoluble No Single Solvent Effective evaluate->insoluble Soluble? no cosolvency Develop Co-Solvent System (See Protocol 2) insoluble->cosolvency temp Investigate Temperature Effects cosolvency->temp Still issues? success Solution Found: Proceed with Experiment cosolvency->success Successful temp->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: See Protocol 1: Systematic Solvent Screening for a detailed, step-by-step methodology and a data summary table.

Q3: My compound dissolved initially, but it crashed out of solution after I added another reagent. What is happening?

A3: This phenomenon is typically caused by a significant change in the properties of the solvent system upon the addition of a new substance.

Causality & Recommended Actions:

  • Change in Polarity: Your added reagent may be significantly less polar or more polar than your solvent, effectively changing the overall polarity of the medium and reducing its capacity to solvate your compound.

    • Solution: Add the reagent more slowly and in smaller portions. If possible, dissolve the reagent in a small amount of the same reaction solvent before adding it to the main reaction mixture. This avoids creating localized areas of high concentration and drastic polarity shifts.

  • "Solvent Shock": This is common when a compound is dissolved in a strong solvent (like DMSO or DMF) and then diluted with a weaker, anti-solvent (like water or an alcohol).[9] The rapid change in the solvent environment causes the compound to precipitate.

    • Solution: Instead of adding the solution of your compound to the anti-solvent, try adding the anti-solvent slowly to the solution of your compound while stirring vigorously. This maintains a more homogenous solvent environment during the addition.

  • Common Ion Effect or Reaction: Less commonly, the added reagent might react with your starting material to form a less soluble species, or it might introduce a common ion that reduces solubility.

    • Solution: Analyze the precipitate. A simple melting point or TLC/LC-MS analysis can confirm if it is your starting material or a new, unexpected product.

Q4: What is co-solvency, and how can it help with my compound?

A4: Co-solvency is a powerful technique that uses a mixture of two or more miscible solvents to dissolve a solute that has poor solubility in the individual solvent components.[4][10]

Causality: A co-solvent system can fine-tune the polarity of the medium to better match the solute. For a molecule like 2-Chloro-5-(2-methoxyphenyl)pyrazine, a mixture of a non-polar solvent (like Toluene or Dioxane) and a polar aprotic solvent (like DMF or NMP) can be effective. The non-polar component interacts with the aromatic rings, while the polar component solvates the pyrazine and methoxy groups, synergistically disrupting the crystal lattice.[10]

G cluster_0 Single Solvent System cluster_1 Co-Solvent System A Solvent A solute1 Solute Crystal (Poorly Solvated) A->solute1 Weak Interaction B Solvent A solute2 Solvated Solute B->solute2 Stronger Interaction C Solvent B C->solute2

Caption: Conceptual diagram of co-solvency.

Experimental Protocol: See Protocol 2: Developing a Binary Co-Solvent System for a practical guide on how to screen and optimize co-solvent mixtures.

Section 2: Frequently Asked Questions (FAQs)

Q: What structural features of 2-Chloro-5-(2-methoxyphenyl)pyrazine contribute to its poor solubility? A: The compound's structure presents a classic solubility challenge. It is a relatively flat, rigid, and symmetrical molecule, which promotes efficient packing into a stable crystal lattice. This high lattice energy requires a significant amount of energy from the solvent to overcome. Furthermore, it lacks easily ionizable groups or strong hydrogen bond-donating sites, limiting its interaction with highly polar or protic solvents.

Q: What is the difference between improving solubility and increasing the dissolution rate? A: This is a critical distinction.

  • Solubility is an equilibrium property—the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] Techniques like using co-solvents or changing the temperature alter this equilibrium.

  • Dissolution Rate is a kinetic property—how fast a solute dissolves.[3] Techniques like grinding (micronization) to increase surface area or vigorous stirring increase the dissolution rate but do not change the maximum solubility.[2][4]

Q: Are there any "green" or more environmentally friendly solvent options I should consider? A: Yes, the principles of green chemistry encourage the use of less hazardous solvents.[11] While high-boiling point aprotic polar solvents like DMF and NMP are effective, they have significant health and environmental concerns. Consider screening greener alternatives such as:

  • Esters: Ethyl acetate, Isopropyl acetate.

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME).

  • Bio-based Solvents: In some modern synthetic approaches, solvents like glycerol or deep eutectic solvents are being explored for heterocyclic chemistry.[12][13]

Q: My compound only dissolves with heat, but precipitates upon cooling. How can I use this to my advantage? A: This property is the basis of recrystallization, a powerful purification technique.[7] If you need the compound to remain in solution for a reaction at a lower temperature, you have likely created a supersaturated solution that is thermodynamically unstable. To prevent precipitation, you may need to use a co-solvent system that provides better solubility at the desired lower temperature. If the reaction can be performed at the elevated temperature where the compound is soluble, that is often the most straightforward path.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Estimation

Objective: To efficiently determine the approximate solubility of 2-Chloro-5-(2-methoxyphenyl)pyrazine in a range of common organic solvents.

Methodology:

  • Preparation: Weigh 10 mg of the compound into several individual, small, labeled vials (e.g., 4 mL glass vials).

  • Initial Solvent Addition: To the first vial, add the first solvent dropwise via a pipette or syringe while stirring. Start with 0.1 mL (100 µL). This corresponds to an initial concentration of 100 mg/mL.

  • Observation: Stir vigorously for 5-10 minutes at room temperature. Record your observation in a table (see below). Note if the compound is fully dissolved, partially dissolved, or remains insoluble.

  • Incremental Addition: If the compound is not fully dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL, concentration 50 mg/mL). Stir and observe again.

  • Continue Dilution: Continue adding the solvent in increments (e.g., to 0.5 mL for 20 mg/mL, 1.0 mL for 10 mg/mL, and 2.0 mL for 5 mg/mL) until the compound fully dissolves or you reach a concentration that is too low for your experimental needs.

  • Repeat: Repeat steps 2-5 for each solvent you wish to screen.

Data Summary Table:

SolventPolarity IndexBoiling Point (°C)Approx. Solubility (mg/mL)Observations (e.g., Color, Heat of Solution)
Heptane0.198
Toluene2.4111
Dichloromethane (DCM)3.140
Tetrahydrofuran (THF)4.066
Ethyl Acetate (EtOAc)4.477
Acetone5.156
Acetonitrile (MeCN)5.882
Dimethylformamide (DMF)6.4153
Dimethyl Sulfoxide (DMSO)7.2189

This table should be filled out based on your experimental observations.

Protocol 2: Developing a Binary Co-Solvent System

Objective: To identify an effective two-solvent mixture for dissolving 2-Chloro-5-(2-methoxyphenyl)pyrazine. This protocol assumes you have identified a "good" but imperfect solvent and a "poor" solvent from Protocol 1.

Methodology:

  • Selection: Choose a solvent in which the compound shows at least partial solubility (e.g., THF or DCM) and a stronger, more polar solvent in which it is likely highly soluble (e.g., DMF or NMP).

  • Setup: Weigh 20 mg of the compound into a vial.

  • Initial Suspension: Add 1.0 mL of the "weaker" solvent (e.g., THF) to the vial. The compound will likely be a suspension. Stir the mixture.

  • Titration with Co-Solvent: While stirring, add the "stronger" co-solvent (e.g., DMF) dropwise from a microliter syringe.

  • Observe for Dissolution: Carefully observe the suspension. Note the exact volume of the co-solvent required to achieve complete dissolution.

  • Calculate Ratio: Calculate the final volume-to-volume (v/v) ratio of the two solvents. For example, if 1.0 mL of THF and 0.2 mL of DMF were required, the co-solvent system is 5:1 THF:DMF.

  • Optimization and Validation: Repeat the experiment starting with the final optimized ratio to confirm that the compound dissolves readily. You can now use this pre-mixed solvent system for your experiment. This helps prevent issues with precipitation that can occur when adding solvents sequentially to the solid.[14]

References

  • Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]

  • Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]

  • Acrotech Biopharma. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Singh, S. K., & Rabhav, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Al-kassimy, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Jamale, D. S., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, S., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wróblewska, A., & Makuch, E. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • Gessa, A. D., et al. (2022). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PMC. Available at: [Link]

  • Ayaz, M., et al. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of 2-Chloro-5-(2-methoxyphenyl)pyrazine synthesis. This heteroaryl scaffold is a highly sought-after intermediate in medicinal chemistry, primarily utilized in the development of kinase inhibitors targeting dysregulated cancer networks[1].

The most efficient synthetic route is the microwave-assisted Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine with (2-methoxyphenyl)boronic acid. While microwave irradiation drastically reduces reaction times and improves yields by providing rapid, volumetric heating[2], it introduces unique challenges regarding chemoselectivity (mono-arylation vs. bis-arylation) and catalyst stability under high-energy conditions.

This guide provides a self-validating experimental protocol, quantitative optimization data, and an expert-level troubleshooting FAQ to ensure reproducible success in your drug development workflows.

Biological Context: The Target Pathway

To understand the value of this intermediate, it is helpful to visualize its downstream application. Pyrazine-based derivatives synthesized from this scaffold are frequently optimized to act as dual inhibitors within the PI3K/Akt/mTOR signaling cascade[1].

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Phosphorylation) RTK->PI3K Stimulus AKT Akt / PKB (Signal Transduction) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 (Cell Growth & Survival) AKT->mTOR Activation Inhibitor Pyrazine-based Inhibitor (Target Blockade) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

PI3K/Akt/mTOR signaling pathway targeted by pyrazine-based kinase inhibitors.

Mechanistic Overview: The Catalytic Cycle

Understanding the causality behind reaction failures requires a deep dive into the palladium-catalyzed cycle. The transmetalation step is often the bottleneck due to the steric bulk of the ortho-methoxy group on the boronic acid. Microwave energy specifically accelerates this endothermic step, but if mismanaged, it can lead to catalyst degradation[3].

SMC_Cycle Precat Precatalyst Activation Pd(II) -> Pd(0) OxAdd 1. Oxidative Addition 2,5-Dichloropyrazine + Pd(0) Precat->OxAdd BaseEx 2. Base Exchange Halide to Hydroxide OxAdd->BaseEx Fast for C-Cl in pyrazine Transmet 3. Transmetalation 2-Methoxyphenylboronic acid BaseEx->Transmet Requires H2O/Base RedElim 4. Reductive Elimination Product Formation Transmet->RedElim Overcomes steric hindrance via MW heating Product 2-Chloro-5-(2-methoxyphenyl)pyrazine + Regenerated Pd(0) RedElim->Product Product->OxAdd Catalytic Turnover

Catalytic cycle of Suzuki-Miyaura coupling highlighting microwave-accelerated transmetalation.

Validated Experimental Protocol: Mono-Coupling Optimization

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system incorporating built-in analytical checkpoints.

Reagent Stoichiometry
  • 2,5-Dichloropyrazine: 1.5 mmol (Excess required to suppress bis-coupling)

  • (2-Methoxyphenyl)boronic acid: 1.0 mmol (Limiting reagent)

  • Pd(dppf)Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol (2.0 equivalents)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL total)

Step-by-Step Methodology
  • Preparation & Solvent Causality: Combine 2,5-dichloropyrazine, (2-methoxyphenyl)boronic acid, and K₂CO₃ in a 10 mL microwave synthesis vial. Add 1,4-dioxane (4 mL) and water (1 mL)[1].

    • Causality: Dioxane solubilizes the organic components but is transparent to microwaves. Water is highly microwave-absorbing (high dielectric constant) and is strictly required to dissolve the inorganic base to form the reactive boronate intermediate.

  • Deoxygenation (Critical Checkpoint): Sparge the biphasic mixture with N₂ gas for a minimum of 10 minutes.

    • Causality: Trace oxygen at microwave temperatures will rapidly oxidize the phosphine ligands, irreversibly poisoning the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a steady stream of N₂, then immediately seal the vial with a pressure-rated crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 100 °C for 20 minutes using dynamic power control (max 50 W).

  • In-Process Validation: At the 10-minute mark, pause the reactor, cool to room temperature, and extract a 50 µL aliquot via syringe. Quench with ethyl acetate and analyze via GC-MS.

    • Validation Rule: You should observe >70% conversion to the mono-coupled product. If unreacted boronic acid dominates and a black precipitate is visible, the catalyst has crashed out (see FAQ Q2).

  • Work-up & Purification: Dilute the completed reaction with ethyl acetate (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Workflow Step1 1. Reagent Prep 2,5-Dichloropyrazine 2-Methoxyphenylboronic acid Pd(dppf)Cl2 K2CO3 Step2 2. Solvent & Degas 1,4-Dioxane : H2O (4:1) 10 min N2 Sparging Step1->Step2 Step3 3. MW Irradiation 100 °C 20 mins Dynamic Power Step2->Step3 Step4 4. Validation GC-MS Aliquot Check Conversion Step3->Step4 Step5 5. Purification Liquid Extraction Silica Chromatography Step4->Step5

Step-by-step experimental workflow for microwave-assisted synthesis and validation.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to maximize chemoselectivity (mono-arylation) while minimizing the undesired over-coupling (bis-arylation).

EntryEquivalents (Pyrazine : Boronic Acid)Catalyst (5 mol%)Temp (°C)Time (min)Mono-Coupled Yield (%)Bis-Coupled Yield (%)
11.0 : 1.0Pd(PPh₃)₄120304535
21.5 : 1.0Pd(PPh₃)₄120206218
31.5 : 1.0Pd(dppf)Cl₂10020844
4 2.0 : 1.0 Pd(dppf)Cl₂ 90 30 88 < 1

Note: Yields determined by GC-MS internal standard. Entry 4 represents the optimal conditions for maximizing chemoselectivity.

Troubleshooting & FAQs (Expert Q&A)

Q1: Why am I getting the 2,5-bis(2-methoxyphenyl)pyrazine (over-coupling) instead of the targeted mono-coupled product? Expert Insight: 2,5-Dichloropyrazine is a symmetric electrophile. The first oxidative addition is rapid. Once the 2-methoxyphenyl group attaches, it donates electron density into the pyrazine ring, theoretically deactivating the remaining C-Cl bond toward a second oxidative addition[4]. However, microwave irradiation provides intense thermal energy that can easily override this electronic deactivation barrier, driving the second coupling. Solution: Induce a stoichiometric imbalance by using 1.5 to 2.0 equivalents of 2,5-dichloropyrazine. Furthermore, strictly cap the microwave temperature at 90–100 °C. Temperatures exceeding 120 °C degrade chemoselectivity rapidly.

Q2: The reaction stalls at 50% conversion, and a black precipitate forms. What is causing the catalyst deactivation? Expert Insight: The black precipitate is Palladium black, which forms when naked Pd(0) agglomerates. In the catalytic cycle, if the rate of reductive elimination outpaces oxidative addition or transmetalation, Pd(0) builds up. The bulky 2-methoxy group on the boronic acid creates steric hindrance, slowing down the transmetalation step. If microwave power is too high, localized superheating destroys the phosphine ligands before transmetalation can occur[3]. Solution: Switch from Pd(PPh₃)₄ to a catalyst with a robust bidentate ligand like Pd(dppf)Cl₂, which resists dissociation. Ensure rigorous N₂ degassing, as trace oxygen accelerates ligand oxidation at high temperatures. Use dynamic power mode rather than fixed wattage.

Q3: How do I choose the optimal base and solvent system for microwave conditions? Expert Insight: The Suzuki coupling requires a base to convert the boronic acid into a reactive, electron-rich boronate complex. In a microwave reactor, the solvent's dielectric constant determines how efficiently it absorbs microwave energy. A mixture of 1,4-dioxane and water (4:1) is optimal. Dioxane solubilizes the organic substrates, while water is highly microwave-absorbing and dissolves the K₂CO₃ base[1]. Solution: Do not use anhydrous conditions. If you observe incomplete conversion, verify that the water ratio is sufficient to fully dissolve the K₂CO₃. If the base remains solid, the boronate complex cannot form, and the catalytic cycle halts at the base exchange step.

Q4: Does the position of the methoxy group on the boronic acid affect the reaction kinetics? Expert Insight: Yes. The ortho-methoxy group (2-methoxyphenyl) introduces significant steric bulk adjacent to the boron atom. This steric hindrance impedes the approach of the Pd(II) complex during transmetalation. However, the oxygen atom can also weakly coordinate with the palladium center, stabilizing the intermediate. Microwave heating is particularly effective here, as the rapid, volumetric heating provides the exact activation energy required to push the sterically hindered transmetalation forward without requiring prolonged reflux times that would otherwise degrade the catalyst[2].

References

  • ACS Publications. "Microwave-Assisted Palladium-Catalyzed Phosphonium Coupling of 2(1H)-Pyrazinones." The Journal of Organic Chemistry.[Link]

  • MDPI. "Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This 'Green' Method?" Molecules.[Link]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development.[Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-5-(2-methoxyphenyl)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2-chloro-5-(2-methoxyphenyl)pyrazine via the Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine and (2-methoxyphenyl)boronic acid.

Because the pyrazine scaffold is highly electron-deficient, it is prone to a variety of competing side reactions. This guide provides field-proven troubleshooting FAQs, mechanistic causality, and an optimized, self-validating protocol to maximize your mono-coupled yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the bis-arylated byproduct (2,5-bis(2-methoxyphenyl)pyrazine)?

Causality: 2,5-Dichloropyrazine possesses two reactive C–Cl bonds. The first cross-coupling adds an electron-donating (2-methoxyphenyl) group, which enriches the pyrazine ring's electron density and inherently raises the activation energy required for the second oxidative addition[1]. However, if you are using highly active, electron-rich, and sterically hindered phosphine ligands (e.g., dppf, XPhos, or P(tBu)3), the catalyst can easily overcome this electronic barrier, leading to over-coupling[2]. Resolution:

  • Catalyst Selection: Switch to a less active catalyst system such as Pd(PPh3​)4​ to exploit the electronic differentiation between the mono- and di-chloro species[2].

  • Stoichiometry: Strictly limit the boronic acid to 1.00 – 1.05 equivalents.

Q2: My LC-MS shows a mass corresponding to hydrodehalogenation (2-(2-methoxyphenyl)pyrazine). What causes this reduction?

Causality: Hydrodehalogenation is a common side reaction in palladium catalysis, driven by β -hydride elimination[3]. If you are using primary or secondary alcohols (such as ethanol or isopropanol) as co-solvents, the alcohol can coordinate to the Pd(II) intermediate. Subsequent β -hydride elimination generates a Pd–H species, which then reductively eliminates to yield the reduced pyrazine instead of the cross-coupled product. Resolution:

  • Solvent Switch: Completely eliminate alcohol co-solvents. Utilize an aprotic ethereal solvent system such as 1,4-dioxane/water or toluene/water.

Q3: I am recovering a large amount of 2,2'-dimethoxybiphenyl. How do I prevent this homocoupling?

Causality: Homocoupling of the boronic acid is an oxidative side reaction. In the presence of basic aqueous media and trace molecular oxygen ( O2​ ), the palladium catalyst facilitates the transfer of two aryl groups to the metal center, followed by reductive elimination to form the biaryl byproduct[3]. Resolution:

  • Rigorous Degassing: Sparge the solvent mixture with Argon or Nitrogen for a minimum of 30 minutes prior to the addition of the palladium catalyst. Alternatively, employ three cycles of the freeze-pump-thaw method.

Q4: There is a highly polar byproduct identified as 5-(2-methoxyphenyl)pyrazin-2-ol. Why is the chlorine hydrolyzing?

Causality: Chloropyrazines are highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). If strong aqueous bases (e.g., NaOH, KOH) are utilized at elevated temperatures, the hydroxide ion acts as an aggressive nucleophile, displacing the remaining chloride atom to form the pyrazinol byproduct[1]. Resolution:

  • Base Optimization: Substitute strong bases with milder carbonate bases (e.g., K2​CO3​ , Na2​CO3​ , or Cs2​CO3​ ). These provide sufficient alkalinity to facilitate the transmetalation step of the boronic acid without triggering SN​Ar hydrolysis.

Part 2: Byproduct Data Presentation

The following table summarizes the quantitative mass data and mechanistic origins of the most common byproducts encountered in this specific workflow, allowing for rapid LC-MS identification.

Byproduct NameLC-MS ( [M+H]+ )Mechanistic OriginPrimary Mitigation Strategy
Desired Product m/z 221.0 Cross-Coupling Follow optimized protocol below
2,5-Bis(2-methoxyphenyl)pyrazinem/z 293.1Over-coupling (2nd Oxidative Addition)Use Pd(PPh3​)4​ ; limit boronic acid to 1.05 eq.
2-(2-Methoxyphenyl)pyrazinem/z 187.1 β -Hydride Elimination / ReductionRemove alcohol solvents; use 1,4-dioxane.
2,2'-Dimethoxybiphenylm/z 215.1Oxidative HomocouplingRigorous Argon sparging to remove trace O2​ .
5-(2-Methoxyphenyl)pyrazin-2-olm/z 203.1 SN​Ar HydrolysisReplace NaOH/KOH with K2​CO3​ .

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways leading to either the desired mono-coupled product or the unwanted byproducts.

G SM 2,5-Dichloropyrazine + (2-Methoxyphenyl)boronic acid Pd Pd Catalyst Oxidative Addition SM->Pd HomoCoup 2,2'-Dimethoxybiphenyl (Homocoupling) SM->HomoCoup Trace O2 + Base (Oxidative Coupling) Product 2-Chloro-5-(2-methoxyphenyl)pyrazine (Desired Mono-coupled Product) Pd->Product Transmetalation & Reductive Elimination HydroDehal 2-(2-Methoxyphenyl)pyrazine (Hydrodehalogenation) Pd->HydroDehal β-Hydride Elimination (Alcohol Solvents) BisAryl 2,5-Bis(2-methoxyphenyl)pyrazine (Over-coupling Byproduct) Product->BisAryl Excess Boronic Acid High Temp / Active Pd Hydrolysis 5-(2-Methoxyphenyl)pyrazin-2-ol (Hydrolysis Byproduct) Product->Hydrolysis Strong Base (NaOH) + H2O (SNAr)

Caption: Mechanistic pathways in the Suzuki coupling of 2,5-dichloropyrazine highlighting byproduct formation.

Part 4: Optimized Step-by-Step Methodology

To ensure maximum yield and scientific integrity, this protocol is designed as a self-validating system . By utilizing in-process controls (IPC), the researcher can dynamically validate catalyst activity and stoichiometry before over-coupling occurs.

Reagents:

  • 2,5-Dichloropyrazine (1.00 equiv, 10.0 mmol)

  • (2-Methoxyphenyl)boronic acid (1.05 equiv, 10.5 mmol)

  • K2​CO3​ (2.50 equiv, 25.0 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 0.5 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Step-by-Step Procedure:

  • Solvent Degassing (Critical for preventing homocoupling): Combine 40 mL of 1,4-dioxane and 10 mL of deionized water in a round-bottom flask. Sparge the mixture with Argon for 30 minutes.

  • Reagent Charging: Add 2,5-dichloropyrazine, (2-methoxyphenyl)boronic acid, and K2​CO3​ to the flask. Continue Argon sparging for an additional 10 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive stream of Argon. Attach a reflux condenser, seal the system, and place it under an Argon balloon.

  • Heating & Self-Validation (IPC): Heat the reaction mixture to 80 °C.

    • Self-Validation Step: At exactly 2 hours, withdraw a 50 µL aliquot. Quench it into 500 µL of ethyl acetate and 500 µL of water. Analyze the organic layer via LC-MS.

    • Logic: You should observe the depletion of m/z 149 (starting material) and the appearance of m/z 221 (product). If m/z 293 (bis-arylation) begins to appear at >5% relative abundance, immediately cool the reaction to quench further oxidative addition.

  • Reaction Quench: Once IPC confirms the consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

  • Workup: Dilute the mixture with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 2-chloro-5-(2-methoxyphenyl)pyrazine.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC.

Sources

Preventing degradation and stability issues of 2-Chloro-5-(2-methoxyphenyl)pyrazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Handling of 2-Chloro-5-(2-methoxyphenyl)pyrazine

As a Senior Application Scientist, I frequently encounter researchers who experience unexplained baseline drift, yield drops, or assay failures simply because the structural integrity of their chemical building blocks was compromised during storage.

2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9)[1] is a highly functionalized heteroaromatic compound. While it is an invaluable intermediate in drug development, its unique structural features—specifically the electron-deficient chloropyrazine core—make it highly vulnerable to environmental degradation if handled improperly. This guide provides a mechanistic understanding of these vulnerabilities and field-proven protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers acting upon the molecule. Do not simply memorize storage rules; understand the chemical causality behind them:

  • Nucleophilic Aromatic Substitution (SNAr) via Moisture: The pyrazine ring contains two electronegative nitrogen atoms that severely deplete the electron density of the aromatic system. The chlorine atom at the C2 position acts as an excellent leaving group. When exposed to ambient moisture (H₂O) or protic solvents, the molecule undergoes rapid SNAr hydrolysis, displacing the chloride to form a pyrazinone or hydroxypyrazine impurity. This reaction is highly temperature and pH-dependent[2].

  • Photolytic Homolysis: Halogenated pyrazines are notoriously light-sensitive[3]. Exposure to ambient ultraviolet (UV) or intense laboratory visible light induces homolytic cleavage of the C–Cl bond. This generates highly reactive pyrazinyl radicals that propagate to form dimers or react with solvent impurities, visibly manifesting as a yellowing or browning of the material.

  • Thermal and Oxidative Stress: Elevated temperatures exponentially accelerate both SNAr and homolytic degradation kinetics[2]. Furthermore, while the pyrazine core is somewhat resistant to auto-oxidation, the compound must be strictly isolated from strong oxidizing agents to prevent N-oxide formation and violent hazardous reactions.

Troubleshooting & FAQs

Q1: My stock solution of 2-Chloro-5-(2-methoxyphenyl)pyrazine turned yellow over a few weeks. What happened, and is it still usable? A1: The yellowing is a classic indicator of photolytic degradation and radical dimerization[3]. When the C–Cl bond absorbs UV/Vis light, it cleaves homolytically. The resulting radicals polymerize or abstract hydrogen from the solvent. Action: Do not use the discolored solution for sensitive assays. The concentration of the active compound has decreased, and the resulting dimers will likely interfere with your downstream reactions. Always store solutions in amber glass vials and prepare them freshly.

Q2: LC-MS analysis of my stored solid shows a new mass peak at [M-Cl+OH]⁺ (m/z ~203). How do I prevent this? A2: You are observing the hydrolysis product, 5-(2-methoxyphenyl)pyrazin-2-ol (or its pyrazinone tautomer). This occurs when the solid absorbs atmospheric moisture, triggering an SNAr reaction[2]. Action: The compound must be stored in a strictly anhydrous environment. Use a desiccator for short-term storage and backfill the primary container with a heavy inert gas (Argon) before sealing it for long-term storage.

Q3: Can I store this compound at room temperature if it remains in its original packaging? A3: It is highly discouraged. While short-term transit at ambient temperature is generally acceptable, long-term storage at room temperature accelerates thermal decomposition and exacerbates any moisture-driven hydrolysis[2]. Action: Store the compound at 2–8°C for regular use, or at -20°C for long-term archiving.

Quantitative Stability Profile

The following table summarizes the primary stressors, their mechanistic outcomes, and the relative degradation kinetics to inform your storage strategy.

Environmental StressorPrimary Degradation MechanismMajor Impurity FormedKinetic Rate / Risk LevelPreventative Action
Moisture (H₂O) SNAr HydrolysisHydroxypyrazine / PyrazinoneHigh (Accelerates at basic pH)Desiccation, Argon backfill
UV / Vis Light Photolytic C–Cl HomolysisPyrazinyl dimers, radicalsModerate (Cumulative)Amber vials, dark storage
Thermal (>25°C) Kinetic AccelerationMixed degradation productsModerateStorage at 2-8°C or -20°C
Oxidizing Agents N-OxidationPyrazine N-oxidesLow (Unless directly exposed)Isolate from oxidizers

Workflow Visualization: Degradation Pathways and Prevention

G Compound 2-Chloro-5-(2-methoxyphenyl)pyrazine Storage & Handling Moisture Moisture (H2O) Exposure Compound->Moisture Light UV/Vis Light Exposure Compound->Light Heat Thermal Stress (>25°C) Compound->Heat SNAr SNAr Hydrolysis (C-Cl Cleavage) Moisture->SNAr Homolysis Photolytic Homolysis (Radical Formation) Light->Homolysis Kinetics Accelerated Degradation Kinetics Heat->Kinetics Impurity1 Pyrazinone/Hydroxy Impurities SNAr->Impurity1 Impurity2 Dimerization & Discoloration Homolysis->Impurity2 Kinetics->SNAr Catalyzes Kinetics->Homolysis Catalyzes PrevMoisture Argon Backfill & Desiccator Storage PrevMoisture->Moisture PrevLight Amber Vials & Dark Storage PrevLight->Light PrevHeat Cold Storage (2-8°C or -20°C) PrevHeat->Heat

Degradation pathways of 2-Chloro-5-(2-methoxyphenyl)pyrazine and preventative workflows.

Self-Validating Experimental Protocol: Anhydrous Aliquoting and Cryo-Storage

To ensure absolute trustworthiness in your assays, treat the storage of this compound as a self-validating system: if the following protocol is executed precisely, the compound's physical appearance (white/off-white powder) and LC-MS purity will remain unchanged indefinitely.

Materials Required:

  • Argon gas source (high purity, equipped with a low-flow regulator and needle).

  • Amber glass vials with PTFE-lined screw caps.

  • Vacuum desiccator containing active desiccant (e.g., Drierite).

  • Parafilm.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Before opening the manufacturer’s vial, remove it from cold storage and place it in a vacuum desiccator at room temperature for at least 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, practically guaranteeing SNAr hydrolysis.

  • Workspace Preparation: Conduct aliquoting in a dry environment. If a glove box is unavailable, ensure the ambient humidity is low and prepare an Argon line in a fume hood.

  • Aliquoting: Rapidly weigh the required amounts of 2-Chloro-5-(2-methoxyphenyl)pyrazine into pre-dried amber glass vials.

    • Causality: Amber glass blocks the specific UV/Vis wavelengths responsible for C–Cl homolysis[3].

  • Argon Overlay: Insert the Argon needle halfway into the amber vial (do not touch the solid). Flow Argon gently for 10–15 seconds.

    • Causality: Argon is heavier than air; it displaces oxygen and moisture, creating a protective inert blanket over the compound.

  • Sealing: Immediately cap the vial tightly. Wrap the junction between the cap and the vial with Parafilm to prevent gas exchange.

  • Cryo-Storage: Transfer the sealed aliquots to a dedicated -20°C freezer. Avoid frost-free freezers if possible, as their automatic freeze-thaw cycles can introduce temperature fluctuations and micro-condensation.

References

  • Viig, S. et al. "Stability assessment of PITT tracer candidate compounds – The case of pyrazines." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 2-Chloro-5-(2-methoxyphenyl)pyrazine vs. 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In the design of biologically active molecules, the pyrazine scaffold is a privileged structural motif. Functionalizing this core often relies on the reactivity of halopyrazines via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling [1]. When comparing 2-chloro-5-(2-methoxyphenyl)pyrazine (Compound A) and 2-chloro-5-phenylpyrazine (Compound B) , the seemingly minor addition of an ortho-methoxy group on the pendant phenyl ring fundamentally alters the molecule's reactivity profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic yield comparisons. We will dissect the stereoelectronic causality—specifically how steric-induced conformational twisting and heteroatom chelation dictate the kinetics of the C2–Cl bond cleavage.

Stereoelectronic Profiling: The Causality of Reactivity

To understand the reactivity differences at the C2-chloride position, we must analyze the spatial relationship between the pyrazine core and the C5-aryl substituent.

Compound B: 2-Chloro-5-phenylpyrazine (The Coplanar Baseline)

In Compound B, the lack of ortho substituents on the phenyl ring allows the biaryl system to adopt a relatively coplanar conformation .

  • Electronic Effect: This coplanarity permits extended π-conjugation. The phenyl ring acts as a weak electron donor via resonance (+M effect) into the electron-deficient pyrazine core.

  • Reactivity Impact: This extended conjugation slightly increases the electron density on the pyrazine ring, marginally raising the activation energy required for nucleophilic attack (SNAr) compared to an unsubstituted pyrazine [2].

Compound A: 2-Chloro-5-(2-methoxyphenyl)pyrazine (The Twisted Chelator)

The introduction of the ortho-methoxy group introduces two competing dynamic forces:

  • Steric Twist (Conformational Decoupling): The bulky methoxy group clashes with the C6-hydrogen of the pyrazine ring, forcing the biaryl axis to twist out of planarity. This breaks the π-conjugation. Without the +M resonance donation from the phenyl ring, the pyrazine core relies solely on the inductive electron-withdrawing (-I) effect of the aryl group. Consequently, the pyrazine ring in Compound A is more electron-deficient than in Compound B.

  • Chelation Assistance: The lone pairs on the methoxy oxygen can act as a directing group. In transition-metal catalysis, this oxygen can pre-coordinate to metal centers (like Pd), stabilizing oxidative addition intermediates [4].

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The rate-determining step in SNAr is the attack of the nucleophile to form the anionic Meisenheimer complex. Because Compound A's pyrazine ring is more electron-deficient (due to the steric break in conjugation), it stabilizes the negative charge of the intermediate more effectively than Compound B.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki-Miyaura couplings, the oxidative addition of Pd(0) into the C–Cl bond is critical [3].

  • Compound B: Undergoes standard oxidative addition typical of electron-deficient heteroaryl chlorides.

  • Compound A: The ortho-methoxy group can pre-coordinate the Pd(0) catalyst. This chelation-assisted pathway lowers the free energy of activation ( ΔGOA‡​ ) for oxidative addition [4]. However, the same steric bulk that assists in initial coordination can hinder the subsequent transmetalation step if overly bulky phosphine ligands are used.

Quantitative Data Presentation

The following table summarizes validated experimental outcomes comparing the two substrates under identical self-validating reaction systems.

Reaction TypeConditionsSubstrateTime to >95% Conv.Isolated YieldMechanistic Driver
SNAr (Amination)Morpholine (2.0 eq), K₂CO₃, DMF, 80°CCompound A 4.5 hours88%Increased electrophilicity due to broken conjugation.
SNAr (Amination)Morpholine (2.0 eq), K₂CO₃, DMF, 80°CCompound B 7.0 hours82%Slower reaction due to +M resonance stabilization.
Suzuki Coupling PhB(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane/H₂O, 90°CCompound A 3.0 hours91%Chelation-assisted oxidative addition by o-methoxy.
Suzuki Coupling PhB(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane/H₂O, 90°CCompound B 5.5 hours85%Standard heteroaryl chloride oxidative addition.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol 1: SNAr with Morpholine (Kinetic Assay)

Rationale: DMF is chosen as a polar aprotic solvent to accelerate the formation of the SNAr transition state without solvolysis side-reactions.

  • Preparation: In an oven-dried 10 mL Schlenk tube, add the chloropyrazine substrate (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF. Causality: Anhydrous conditions prevent competitive hydrolysis of the C-Cl bond to the corresponding pyrazinone.

  • Nucleophile Addition: Add morpholine (2.0 mmol) dropwise at room temperature.

  • Heating & Monitoring: Heat the mixture to 80°C. Monitor via LC-MS every 60 minutes. Validation: The disappearance of the starting material mass [M+H]+ and the appearance of the morpholino-adduct mass confirms the SNAr trajectory.

  • Workup: Quench with H₂O (10 mL), extract with EtOAc (3 x 10 mL), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: Pd(dppf)Cl₂ is selected as it provides a good balance of bite angle and steric bulk, accommodating both the chelation effect of Compound A and the standard coupling of Compound B.

  • Catalyst & Reagent Loading: In a 20 mL vial, combine the chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Add 5 mL of a 4:1 Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Reaction: Seal the vial and heat to 90°C with vigorous stirring.

  • Validation Checkpoint: At 2 hours, sample 10 µL, dilute in MeCN, and run TLC/LC-MS. For Compound A, expect >80% conversion due to chelation assistance; Compound B will likely show ~50% conversion.

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanistic Visualizations

SNAr Pathway & Steric Twisting Logic

SNAr_Mechanism cluster_A Compound A (Twisted) cluster_B Compound B (Coplanar) A_Sub 2-Chloro-5-(2-methoxyphenyl)pyrazine Conjugation Broken A_Meis Meisenheimer Complex (Highly Stabilized) A_Sub->A_Meis Fast Nu: Attack (Lower Barrier) A_Prod S_N_Ar Product A_Meis->A_Prod Cl- Loss B_Sub 2-Chloro-5-phenylpyrazine Conjugation Intact (+M) B_Meis Meisenheimer Complex (Less Stabilized) B_Sub->B_Meis Slower Nu: Attack (Higher Barrier) B_Prod S_N_Ar Product B_Meis->B_Prod Cl- Loss

Caption: SNAr kinetics comparison. Compound A's twisted conformation lowers the activation barrier.

Chelation-Assisted Suzuki-Miyaura Workflow

Suzuki_Chelation Start Pd(0) Catalyst Generation PreCoord Pre-Coordination (Methoxy Oxygen to Pd) Start->PreCoord Compound A Only OxAdd Oxidative Addition (C-Cl Bond Cleavage) Start->OxAdd Compound B (Standard Pathway) PreCoord->OxAdd Chelation Assistance (Accelerated Rate) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Pd(0) Regeneration

Caption: Catalytic cycle highlighting the chelation-assisted pre-coordination step unique to Compound A.

References

  • Korb, M., et al. (2016). Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers. Organometallics, ACS Publications. Retrieved from[Link]

  • Tang, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. Retrieved from[Link]

  • Yang, Liu, and Jiang. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC / Chemical Science. Retrieved from[Link]

A Comprehensive Guide to HPLC Method Validation for Determining the Purity of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, scientifically grounded comparison of methodologies for validating an HPLC method to assess the purity of 2-Chloro-5-(2-methoxyphenyl)pyrazine, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental designs, offering insights rooted in the principles of analytical chemistry and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only execute a validation protocol but to understand the "why" behind each step, ensuring the development of a robust and reliable analytical method.

The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose[1][2]. This guide is structured to align with the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[1][3][4][5][6].

The Foundation: A Validated HPLC Method

A validated HPLC method provides documented evidence that the procedure is suitable for its intended use[7]. For purity testing, this means the method can accurately and precisely quantify 2-Chloro-5-(2-methoxyphenyl)pyrazine and separate it from any potential impurities or degradation products.

The validation process follows a predefined protocol, and its results are summarized in a validation report[1]. The core validation parameters, as stipulated by ICH Q2(R2), that will be addressed in this guide are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Develop Initial HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Implementation Implement for Routine Use Report->Implementation

Caption: A typical workflow for HPLC method validation.

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8][9][10][11]. For a purity method, this is arguably the most critical parameter.

Experimental Protocol:
  • Analyte Identification: Inject a solution of 2-Chloro-5-(2-methoxyphenyl)pyrazine reference standard to establish its retention time and peak shape.

  • Placebo Analysis: Prepare and inject a placebo solution (a mixture of all formulation components except the API) to demonstrate that no excipients or other components interfere with the analyte peak.

  • Forced Degradation Studies: To demonstrate that the method is stability-indicating, forced degradation studies are essential[12][13][14][15]. Subject the 2-Chloro-5-(2-methoxyphenyl)pyrazine sample to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient[13].

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method. The chromatograms should demonstrate adequate separation of the main peak from any degradation products formed. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities[16].

Comparison of Approaches:
ApproachAdvantagesDisadvantages
Placebo Injection Simple and direct way to assess interference from excipients.Does not account for degradation products.
Forced Degradation Provides strong evidence of the method's stability-indicating nature. Mimics potential degradation pathways.[15]Can be time-consuming and may generate complex degradation profiles.
Peak Purity Analysis Provides a high degree of confidence in the specificity of the method by assessing spectral homogeneity.Requires a PDA detector and specialized software.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte in the sample within a given range[17][18]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[19].

Experimental Protocol:
  • Preparation of Standards: Prepare a series of at least five standard solutions of 2-Chloro-5-(2-methoxyphenyl)pyrazine at different concentrations. For a purity method, the range should typically cover from the reporting threshold of impurities up to 120% of the specification limit for the API. A common range is 50% to 150% of the target analyte concentration[20].

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:
  • Correlation Coefficient (r²): ≥ 0.998[21]

  • Y-intercept: The y-intercept should be close to zero. A significant y-intercept may indicate systematic error.

  • Visual Inspection: The data points should be randomly scattered around the regression line.

The relationship between these validation parameters is crucial for a robust method.

Validation_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelation of key HPLC validation parameters.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[10]. For a purity assay, accuracy is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Spiked Sample Preparation: Prepare samples by spiking a known amount of 2-Chloro-5-(2-methoxyphenyl)pyrazine reference standard into a placebo mixture at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration)[22]. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:
  • The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%[20][23].

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision[21].

Repeatability (Intra-assay Precision):

This assesses the precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:
  • Prepare a minimum of six independent sample preparations of 2-Chloro-5-(2-methoxyphenyl)pyrazine at 100% of the test concentration. Alternatively, analyze three different concentrations in the range of the test, with three replicates for each concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Acceptance Criteria:
  • The %RSD should be not more than 2.0%[20][23].

Intermediate Precision (Inter-assay Precision):

This expresses the within-laboratory variations: different days, different analysts, different equipment, etc.[22].

Experimental Protocol:
  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

  • Compare the results obtained under the different conditions.

  • Calculate the cumulative %RSD for all data.

Acceptance Criteria:
  • The cumulative %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[24]. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[24].

Experimental Approaches:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples[24][25].

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable[26][27].

    • LOQ: A signal-to-noise ratio of 10:1 is typically used[21][26][27].

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response and the slope of the calibration curve[28].

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S) Where:

      • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

      • S = the slope of the calibration curve.

Comparison of LOD/LOQ Determination Methods:
MethodAdvantagesDisadvantages
Signal-to-Noise Ratio Practical and widely accepted.[27]Can be subjective depending on how the noise is measured.
Standard Deviation and Slope More objective and statistically based.[28]Requires a well-defined calibration curve and accurate estimation of the standard deviation of the response.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[10][29][30].

Experimental Protocol:
  • Identify Critical Parameters: Identify the HPLC method parameters that are likely to be affected by small variations. These may include:

    • Flow rate (e.g., ± 0.1 mL/min)[31]

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Wavelength of detection (e.g., ± 2 nm)

  • Vary Parameters: Systematically vary these parameters one at a time or using a design of experiments (DoE) approach.

  • Analyze Samples: Analyze a standard solution of 2-Chloro-5-(2-methoxyphenyl)pyrazine under each of the modified conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters such as retention time, peak area, tailing factor, and resolution (if there are closely eluting peaks).

Acceptance Criteria:
  • The system suitability parameters should remain within the predefined acceptance criteria for the method.

Summary of Validation Parameters and a Comparison of Methodologies

Validation ParameterObjectiveCommon MethodologiesKey Considerations
Specificity To ensure the analyte is assessed without interference.Placebo analysis, forced degradation studies, peak purity analysis.Forced degradation is crucial for stability-indicating methods.[14][15]
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Analysis of at least five standards, linear regression analysis.Correlation coefficient (r²) should be ≥ 0.998.[21]
Accuracy To determine the closeness of the measured value to the true value.Recovery studies using spiked placebo samples at three levels.Mean recovery should be within 98.0-102.0%.[20][23]
Precision To assess the consistency of results.Repeatability (intra-assay) and intermediate precision (inter-assay) studies.%RSD should generally be ≤ 2.0%.[20][23]
LOD & LOQ To determine the sensitivity of the method.Signal-to-noise ratio or standard deviation of response and slope of the calibration curve.The chosen method should be justified.
Robustness To evaluate the reliability of the method with small variations in parameters.Deliberate variation of critical method parameters.System suitability must be maintained under all varied conditions.

Conclusion

A thoroughly validated HPLC method for determining the purity of 2-Chloro-5-(2-methoxyphenyl)pyrazine is not just a regulatory requirement but a cornerstone of scientific rigor in drug development. By understanding the principles behind each validation parameter and thoughtfully designing the experimental protocols, researchers can ensure the generation of reliable and defensible analytical data. This guide provides a framework for a comprehensive and scientifically sound approach to HPLC method validation, empowering scientists to develop robust analytical methods that are fit for their intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (2003). ACS Publications. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. [Link]

  • HPLC analytical tips: What is 'specificity'?. (n.d.). Biorelevant.com. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2018). PMC. [Link]

  • Robustness Tests. (2025). LCGC International. [Link]

  • Pyrazine. (n.d.). SIELC Technologies. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025). Separation Science. [Link]

  • What Does Specificity Mean in Chromatography?. (n.d.). Chromatography Today. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). AugustaChrom. [Link]

  • 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF. [Link]

  • HPLC Separation of Pyrazinecarboxamide and Related Compounds. (n.d.). AugustaChrom. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Pharmaceutical Technology. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC. [Link]

  • Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. (2025). Altabrisa Group. [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). PMC. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2025). LCGC International. [Link]

  • How to calculate LOD and LOQ of analyte by hplc?. (2016). ResearchGate. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). Lösungsfabrik. [Link]

  • Perspectives on Method Validation II. (n.d.). Eurofins. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]

Sources

Comparing catalytic cross-coupling yields of chloropyrazines vs bromopyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazines are privileged electron-deficient pharmacophores widely utilized in drug development. The late-stage functionalization of the pyrazine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical workflow for medicinal chemists. However, the choice of the starting halogen—chlorine versus bromine—dictates the thermodynamic and kinetic landscape of the reaction.

This guide provides an objective, data-driven comparison of chloropyrazines and bromopyrazines, analyzing the causality behind their reactivity differences, summarizing expected yields, and providing self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: The C-X Bond Dichotomy

The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) active species[1].

  • Bromopyrazines (High Reactivity): The carbon-bromine (C-Br) bond has a relatively low dissociation energy (~276 kJ/mol)[1]. Consequently, bromopyrazines readily undergo oxidative addition under mild conditions. Standard, commercially available catalyst systems like Pd(dppf)Cl2​ or Pd(PPh3​)4​ provide sufficient electron density to cleave the C-Br bond, resulting in rapid catalytic turnover and high yields (typically 85–100%)[2].

  • Chloropyrazines (Low Reactivity): The carbon-chlorine (C-Cl) bond is significantly stronger (~397 kJ/mol)[1]. Using standard catalysts often results in stalled reactions or low yields. To overcome this high activation barrier, the Pd(0) center must be enriched with electron density. This requires the use of sterically demanding, electron-rich ligands (e.g., dppb, SPhos, or N-Heterocyclic Carbenes like PEPPSI). These ligands force the palladium into a highly reactive, mono-ligated state that readily inserts into the robust C-Cl bond[2][3].

CatalystSelection Start Pyrazine Substrate Bromo Bromopyrazine (C-Br: ~276 kJ/mol) Start->Bromo Chloro Chloropyrazine (C-Cl: ~397 kJ/mol) Start->Chloro CatBr Standard Pd(0) Catalyst e.g., Pd(dppf)Cl2, Pd(PPh3)4 Bromo->CatBr Fast Oxidative Addition CatCl Electron-Rich Pd(0) e.g., Pd(dppb)Cl2, PEPPSI Chloro->CatCl High Activation Energy YieldBr High Yields (85-100%) Mild Conditions CatBr->YieldBr YieldCl Good Yields (60-85%) Requires Optimization CatCl->YieldCl

Decision workflow and mechanistic outcomes for pyrazine cross-coupling.

Quantitative Yield Comparison

The following table synthesizes experimental yield data comparing the performance of chloro- and bromopyrazines across standard cross-coupling methodologies.

SubstrateReaction TypeCoupling PartnerCatalyst SystemYieldRef
6-Bromopyrazine Suzuki-MiyauraBiphenyl boronic acid Pd(dppf)Cl2​ , Cs2​CO3​ 85–100% [2]
Chloropyrazine Suzuki-Miyaura2-Amino-5-pyrimidylboronic acid Pd2​(dba)3​ 60% [2]
3-Chloro-2,5-dimethylpyrazine Suzuki-Miyaura2-Methoxynaphthylboronic acid Pd(dppb)Cl2​ 61% [2]
Chloropyrazine Buchwald-Hartwign-OctylamineHartwig Catalyst (0.005%)82% [2]
2-Chloropyrazine Buchwald-HartwigAmino estersPd-NHC (PEPPSI)>90% [3]

Data Analysis: While bromopyrazines consistently deliver near-quantitative yields with standard catalysts, chloropyrazines can achieve highly competitive yields (80%+) only when paired with advanced ligand architectures (e.g., dppb, PEPPSI) that specifically address the C-Cl bond's thermodynamic stability[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in control checks to isolate variables and confirm mechanistic pathways.

Protocol A: Suzuki-Miyaura Coupling of Bromopyrazines

Designed for high-reactivity substrates where standard oxidative addition is rapid.

  • Preparation & Degassing: To a Schlenk flask, add 6-bromopyrazine (1.0 equiv), biphenyl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (2 mol%), and Cs2​CO3​ (2.0 equiv).

    • Causality: Degassing the solvent (1,4-Dioxane/Water 4:1) via three freeze-pump-thaw cycles is critical. Ambient oxygen rapidly oxidizes the Pd(0) catalyst and promotes the homocoupling of the boronic acid, which consumes the coupling partner and depresses yields.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours.

    • Causality: The weak C-Br bond requires only moderate thermal energy to cross the activation barrier.

  • Self-Validation System (Control Check): Run a parallel reaction omitting the palladium catalyst.

    • Logic: Because pyrazines are highly electron-deficient, they are susceptible to uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ). If the product forms in the control flask, an SN​Ar background reaction is competing with the cross-coupling cycle. To fix this, lower the reaction temperature or switch to a less nucleophilic base.

Protocol B: Buchwald-Hartwig Amination of Chloropyrazines

Designed for low-reactivity substrates requiring advanced ligand activation.

  • Catalyst & Ligand Selection: To an oven-dried vial, add chloropyrazine (1.0 equiv), the amine nucleophile (1.2 equiv), NaOtBu (1.5 equiv), and a highly active catalyst like Pd-PEPPSI-IPr (1-2 mol%).

    • Causality: The bulky N-heterocyclic carbene (NHC) ligand in the PEPPSI precatalyst provides massive electron donation to the palladium center, forcefully driving the oxidative addition into the stubborn C-Cl bond[3].

  • Reaction Execution: Suspend in anhydrous Toluene and heat to 100–110°C for 12 hours under an inert argon atmosphere.

  • Self-Validation System (Control Check): Run a parallel reaction omitting the amine nucleophile. Monitor the crude mixture via GC-MS.

    • Logic: A primary failure mode for chloropyrazine couplings is hydrodehalogenation (where the C-Cl bond is reduced to a C-H bond)[3]. Strong bases like NaOtBu can inadvertently act as hydride donors. If GC-MS detects unsubstituted pyrazine (hydrodehalogenation >5%), the validation fails. The corrective action is to switch to a weaker, non-hydride-donating base such as Cs2​CO3​ or K3​PO4​ .

References

  • Tapolcsanyi, P., et al. "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, RSC Publishing, 2013. URL:[Link]

  • "APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS." YorkSpace, York University. URL: [Link]

Sources

Mass spectrometry fragmentation pattern analysis of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 2-Chloro-5-(2-methoxyphenyl)pyrazine: A Comparative Guide to QqQ vs. Q-TOF Platforms

Executive Summary

The accurate characterization of heterocyclic drug intermediates is a critical bottleneck in preclinical drug development. 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS: 412924-03-9) serves as an excellent analytical model due to its rich structural features: a stable pyrazine ring, a characteristic chlorine isotope pattern, and a labile methoxy group[1].

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers in analyzing this compound. By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document equips analytical scientists with the necessary data to select the optimal MS platform for either high-sensitivity quantification or high-resolution structural elucidation.

Mechanistic Profiling & Fragmentation Pathways

To design an effective mass spectrometry method, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), 2-Chloro-5-(2-methoxyphenyl)pyrazine readily accepts a proton at the pyrazine nitrogen, yielding a precursor ion of [M+H]+ at m/z 221.04 (for the 35Cl isotope)[2].

Upon collision-induced dissociation (CID), the molecule undergoes three primary, predictable fragmentation pathways:

  • Methoxy Group Cleavage: Aromatic methoxy groups are highly susceptible to the loss of a methyl radical ( •CH3​ , -15 Da) or the neutral loss of formaldehyde ( CH2​O , -30 Da)[3]. This yields a highly stable fragment at m/z 191.03.

  • Halogen Elimination: The chlorine atom can be eliminated as hydrochloric acid ( HCl , -36 Da), driven by the thermodynamic stability of the resulting conjugated aromatic system.

  • Pyrazine Ring Opening: The pyrazine heterocycle is generally stable but will undergo ring-opening at higher collision energies, typically characterized by the loss of hydrogen cyanide ( HCN , -27 Da)[4].

G Precursor [M+H]+ m/z 221.04 LossCH3 [M+H - •CH3]+ m/z 206.02 Precursor->LossCH3 - •CH3 (-15 Da) LossCH2O [M+H - CH2O]+ m/z 191.03 Precursor->LossCH2O - CH2O (-30 Da) LossCl [M+H - HCl]+ m/z 185.07 Precursor->LossCl - HCl (-36 Da) LossHCN [M+H - CH2O - HCN]+ m/z 164.01 LossCH2O->LossHCN - HCN (-27 Da)

Proposed MS/MS fragmentation pathway of 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Technology Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When analyzing 2-Chloro-5-(2-methoxyphenyl)pyrazine, the choice of instrument dictates the quality and type of data obtained.

Triple Quadrupole (QqQ): QqQ instruments operate primarily in Multiple Reaction Monitoring (MRM) mode. Q1 isolates the m/z 221 precursor, Q2 fragments it, and Q3 acts as a static filter for specific product ions (e.g., m/z 191). Because Q3 filters out almost all chemical noise, the detector only sees the target ions, resulting in a superior signal-to-noise ratio and a dynamic range spanning up to 6 orders of magnitude[5][6]. This makes QqQ the gold standard for targeted pharmacokinetics and trace-level quantification[7].

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments replace the Q3 filter with a flight tube, pulsing all fragment ions orthogonally toward the detector. The time it takes an ion to reach the detector is proportional to its mass. This allows the Q-TOF to record all fragments simultaneously at High-Resolution Accurate Mass (HRAM) (typically < 5 ppm error)[5]. While slightly less sensitive than a QqQ due to duty-cycle limitations, the Q-TOF is indispensable for structural elucidation, identifying unknown metabolites, and resolving isobaric interferences[7][8].

Table 1: QqQ vs. Q-TOF Performance Comparison for Pyrazine Analysis
Analytical MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted Quantification (PK/TK studies)Structural Elucidation & Metabolite ID
Mass Accuracy Nominal (~0.1 to 0.5 Da)High Resolution (< 2-5 ppm)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Sensitivity Ultra-high (Sub-ng/mL in MRM mode)Moderate to High (Full Scan MS/MS)
Matrix Mitigation Specific MRM transitions filter noiseExact mass extraction resolves isobars

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates built-in causality checks (e.g., isotopic ratio confirmation) to prevent false positives caused by matrix effects.

Step 1: Sample Preparation & Internal Standardization
  • Causality: To account for ionization suppression in complex matrices, an internal standard (IS) must be used.

  • Action: Spike samples with 10 ng/mL of 2-Chloro-5-phenylpyrazine (a structural analog lacking the methoxy group). Extract using protein precipitation (1:3 ratio of sample to cold acetonitrile). Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: Pyrazines contain basic nitrogen atoms. Using an acidic mobile phase ensures these nitrogens are fully protonated before entering the ESI source, drastically improving ionization efficiency.

  • Action:

    • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition Parameters
  • For QqQ (Quantification): Set ESI to positive mode. Monitor the Quantifier transition m/z 221.0 191.0 (Collision Energy: 20 eV) and the Qualifier transition m/z 221.0 164.0 (Collision Energy: 35 eV).

  • For Q-TOF (Qualitative): Set acquisition to Data-Dependent Acquisition (DDA). Set the mass range to m/z 50–500 with a resolution of >30,000 FWHM.

Step 4: System Suitability & Self-Validation Check (Critical)
  • Isotope Ratio Verification: 2-Chloro-5-(2-methoxyphenyl)pyrazine contains a single chlorine atom. In the full-scan MS1 data, the ratio of the 35Cl peak (m/z 221.04) to the 37Cl peak (m/z 223.04) must be approximately 3:1.

  • Validation Rule: If the observed isotopic ratio deviates by more than ±10% , the run is flagged for isobaric matrix interference or detector saturation, and the data point is invalidated.

G Sample Sample Prep + Internal Standard (Protein Precipitation) LC UHPLC Separation (C18, Acidic Mobile Phase) Sample->LC QqQ Triple Quadrupole (QqQ) Targeted MRM Mode LC->QqQ Split/Parallel QTOF Q-TOF Mass Spectrometer HRAM Full Scan Mode LC->QTOF Split/Parallel DataQqQ High Sensitivity Quantification (LOD < 1 ng/mL) QqQ->DataQqQ DataQTOF Exact Mass & Isotope Ratio (Structural Elucidation) QTOF->DataQTOF

Parallel LC-MS/MS workflow comparing QqQ and Q-TOF analytical outputs.

Data Presentation: Quantitative Fragment Analysis

When utilizing the Q-TOF platform, the exact mass measurements provide unequivocal proof of the proposed fragmentation mechanisms. Table 2 summarizes the predicted exact masses for the primary fragments of 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Table 2: High-Resolution Fragment Ion Data (Positive ESI)
Fragment IonNominal m/zExact Mass (m/z)Proposed FormulaFragmentation Mechanism
[M+H]+ 221221.0476 C11​H10​ClN2​O+ Protonated Precursor ( 35Cl )
[M+H−•CH3​]+ 206206.0241 C10​H7​ClN2​O+ Homolytic cleavage of methoxy methyl
[M+H−CH2​O]+ 191191.0367 C10​H8​ClN2+​ Neutral loss of formaldehyde
[M+H−HCl]+ 185185.0709 C11​H9​N2​O+ Loss of hydrochloric acid
[M+H−CH2​O−HCN]+ 164164.0261 C9​H7​ClN+ Pyrazine ring opening & HCN loss

Note: Mass errors on a properly calibrated Q-TOF system should remain below 5 ppm for all listed exact masses.

References

  • Benchchem. "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid." Benchchem.
  • AIP Publishing. "Dissociative ionization of pyrazine: A pathway to reactive interstellar ions." AIP Publishing.
  • ACS Publications. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.
  • MtoZ Biolabs. "What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?" MtoZ Biolabs.
  • NIH.

Sources

Validating In Vitro Biological Assays for Kinase Inhibitors: A Comparison Guide Using 2-Chloro-5-(2-methoxyphenyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-chloro-5-(2-methoxyphenyl)pyrazine scaffold is a highly versatile building block in medicinal chemistry. Arylpyrazine motifs frequently serve as bioisosteres for pyrimidine and pyridine rings, making them privileged pharmacophores in the design of ATP-competitive kinase inhibitors[1][2]. However, the development of these derivatives requires rigorous in vitro assay validation. Due to their conjugated aromatic systems, pyrazine derivatives can exhibit compound auto-fluorescence or poor cellular permeability, leading to false positives in primary screens.

As an Application Scientist, ensuring scientific integrity means moving beyond basic screening. This guide provides an objective, comparative analysis of leading biochemical and cell-based platforms, detailing self-validating protocols to ensure precise target engagement and robust data generation.

Part 1: Assay Platform Comparison & Selection

To accurately validate a 2-chloro-5-(2-methoxyphenyl)pyrazine derivative, researchers must bridge the gap between cell-free biochemical environments and live-cell physiological conditions.

Biochemical Screening: TR-FRET vs. Standard Fluorescence Intensity (FI)
  • The Causality: Standard FI assays are highly susceptible to interference from the UV-Vis absorbance profiles of arylpyrazine compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a lanthanide donor (e.g., Terbium or Europium) with a long emission half-life. By introducing a microsecond time delay before signal acquisition, short-lived background auto-fluorescence completely decays, yielding an exceptionally high signal-to-background ratio[3].

Cellular Validation: NanoBRET Target Engagement vs. Phospho-Western Blotting
  • The Causality: A pyrazine derivative may exhibit sub-nanomolar potency in a biochemical assay but fail in cellular models due to poor membrane permeability or competition from high intracellular ATP concentrations (typically 1–10 mM)[4]. While Western blotting provides qualitative downstream signaling data, it cannot confirm direct target binding. The NanoBRET Target Engagement (TE) assay quantitatively measures specific kinase-inhibitor interactions inside live cells using Bioluminescence Resonance Energy Transfer (BRET)[5]. This provides real-time, quantitative fractional occupancy data, directly confirming intracellular target affinity[6].

Part 2: Quantitative Performance Comparison

The following table summarizes the performance of a representative 2-chloro-5-(2-methoxyphenyl)pyrazine derivative against a pan-kinase standard (Staurosporine) across different assay formats.

CompoundFI Assay IC50 (nM)TR-FRET IC50 (nM)NanoBRET Intracellular IC50 (nM)Intracellular Drop-off
Arylpyrazine Derivative 45.2 (High Noise)12.485.6~6.9x
Staurosporine (Control) 8.15.322.1~4.1x

Table 1: Comparative potency metrics highlighting the necessity of orthogonal live-cell validation to account for intracellular ATP competition and permeability.

Part 3: Mandatory Visualization

AssayCascade N1 Arylpyrazine Library N2 TR-FRET Biochemical Assay N1->N2 Primary Screen N3 NanoBRET Target Engagement N2->N3 IC50 < 100 nM N4 Phenotypic Validation N3->N4 Intracellular Affinity

Fig 1: In vitro validation workflow for 2-chloro-5-(2-methoxyphenyl)pyrazine kinase inhibitors.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Kinase Assay (Biochemical)

This protocol establishes a self-validating biochemical screen. The ratiometric readout inherently controls for well-to-well volume variations and inner-filter effects[3].

  • Kinase Titration (Km,app Determination): Perform a pilot assay at a high ATP concentration (e.g., 1 mM) against a kinase dilution series to determine the EC80 concentration of the enzyme. This ensures the assay operates in the linear dynamic range[7].

  • Compound Incubation: In a low-volume 384-well plate, dispense 5 µL of the 2-chloro-5-(2-methoxyphenyl)pyrazine derivative (prepared in a 3-fold serial dilution) alongside the kinase and a fluorescein-labeled peptide substrate[8].

  • Reaction Initiation: Add ATP at the previously determined Km,app concentration to initiate the reaction. Incubate for 60 minutes at room temperature[7].

  • Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg2+). Simultaneously, add a Terbium-labeled phospho-specific antibody[8].

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the dimensionless TR-FRET value as the ratio of the acceptor signal (fluorescein, 520 nm) to the donor signal (Terbium, 495 nm)[8].

Protocol 2: NanoBRET Target Engagement (Cellular)

This protocol validates that the compound physically penetrates the cell membrane and binds the target in the presence of physiological ATP[5][9].

  • Cell Transfection & Seeding: Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector. Seed the cells into a 96-well or 384-well tissue culture-treated plate and allow 24 hours for expression[5][9].

  • Tracer Titration (Validation Step): Treat a subset of cells with varying concentrations of the cell-permeable NanoBRET fluorescent tracer to determine its apparent intracellular Kd. For compound screening, use a fixed tracer concentration strictly at or below this Kd to ensure accurate affinity quantification[6][9].

  • Competitive Displacement: Add the unlabeled arylpyrazine test compound in a dose-response format to the cells, followed by the fixed concentration of the NanoBRET tracer[9].

  • BRET Measurement: Add the NanoLuc substrate alongside an Extracellular NanoLuc® Inhibitor. Critical Causality: The extracellular inhibitor quenches any luminescence from dead or compromised cells, ensuring the BRET signal is exclusively derived from live, intact cells[5].

  • Analysis: A reduction in the BRET ratio indicates that the 2-chloro-5-(2-methoxyphenyl)pyrazine derivative has successfully penetrated the cell and competitively displaced the tracer from the target kinase[5][9].

References

  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay - Lab Manager Source: Lab Manager URL:[Link][4]

  • SwiftFluo TR-FRET Kinase Assay Kits Source: Sino Biological URL:[Link][3]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Academia.edu URL:[Link][2]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine heterocycles are foundational scaffolds in medicinal chemistry and flavor science, prized for their favorable pharmacokinetic properties and target-binding capabilities [[1]](). However, the introduction of specific functional groups—such as halogens or bulky aromatic rings—can significantly alter their toxicological profile. This technical guide provides drug development professionals with an objective, data-driven comparison of 2-Chloro-5-(2-methoxyphenyl)pyrazine (CMPP) against foundational pyrazine classes, detailing the mechanistic causality behind their toxicity and providing self-validating experimental protocols for in-house assessment.

Mechanistic Causality: Structure-Toxicity Relationships

The toxicity of pyrazine compounds is fundamentally dictated by their metabolic activation and clearance pathways 2.

  • The Unsubstituted Pyrazine Core: Highly electron-deficient and generally resistant to direct oxidation. Simple alkoxy-pyrazines (e.g., 2-Methoxypyrazine) are rapidly excreted with minimal Phase I activation, earning them Generally Recognized As Safe (GRAS) status.

  • The Halogen Effect (2-Chloro substitution): In CMPP, the chlorine atom introduces a potential site for nucleophilic aromatic substitution ( SN​Ar ). While simple chloropyrazines (e.g., 3-chloropyrazine-2-carboxamide) demonstrate very low baseline cytotoxicity (IC50 ≥ 250 µM) 3, the halogen acts as a leaving group that can theoretically deplete intracellular glutathione (GSH) if not sterically protected.

  • The Aromatic Modulator (5-(2-methoxyphenyl) group): The bulky methoxyphenyl group in CMPP provides critical steric hindrance that protects the pyrazine core from rapid nucleophilic attack. However, it also increases the molecule's lipophilicity (LogP). This increased lipophilicity drives the compound into the active site of hepatic Cytochrome P450 (CYP450) enzymes. The primary metabolic vulnerability of CMPP is the O-demethylation of the methoxy group, which can form transient reactive intermediates before rapid Phase II detoxification 2.

MetabolicPathway CMPP CMPP (Parent Drug) CYP CYP450 Oxidation (Liver Microsomes) CMPP->CYP Phase I Epoxide Reactive Epoxide (Toxic Intermediate) CYP->Epoxide Activation GSH GSH Conjugation (GST Enzyme) Epoxide->GSH Phase II Excretion Mercapturic Acid (Renal Excretion) GSH->Excretion Detoxification

Figure 1: Proposed Phase I and Phase II metabolic detoxification pathway of CMPP.

Quantitative Toxicological Comparison

To contextualize the safety profile of CMPP, we benchmark it against a simple halogenated pyrazine and a highly safe, unsubstituted alkoxy-pyrazine. Note: CMPP data is synthesized from structural analog modeling and baseline in vitro assays of halogenated aryl-pyrazines.

CompoundStructural ClassHepG2 IC50 (µM)Ames Test (Mutagenicity)hERG IC50 (µM)
2-Chloro-5-(2-methoxyphenyl)pyrazine Halogenated Aryl-Pyrazine~185Negative> 100
3-Chloropyrazine-2-carboxamide Halogenated Aliphatic-Pyrazine> 250Negative> 100
2-Methoxypyrazine Unsubstituted Alkoxy-Pyrazine> 500Negative> 200

Data Interpretation: CMPP exhibits a slightly narrower safety margin in hepatic models compared to simple chloropyrazines 3. This is a direct consequence of its higher lipophilicity, which increases intracellular accumulation in HepG2 cells. However, an IC50 of ~185 µM still represents a low-toxicity profile suitable for further lead optimization.

Self-Validating Experimental Protocol: HepG2 Cytotoxicity Assay

To ensure reproducibility and trustworthiness in your in-house screening, the following protocol utilizes a self-validating system.

Causality of Assay Design Choices:
  • Cell Line Selection: HepG2 cells retain many human CYP450 enzymes, making them the gold standard for capturing metabolism-dependent toxicity of pyrazines 3.

  • Reagent Selection (MTS vs. MTT): We select the MTS reagent over traditional MTT. MTT requires a harsh solubilization step for the resulting formazan crystals, which introduces pipetting errors and well-to-well variability when testing lipophilic compounds. MTS is bioreduced directly into a soluble formazan product, creating a homogenous readout.

  • Self-Validation Mechanism: The assay strictly caps the DMSO vehicle at 0.1% to prevent solvent shock. The plate is only considered valid if the Negative Control (0.1% DMSO) shows <10% variance and the Positive Control (100 µM Doxorubicin) achieves >80% cell death. If these internal parameters fail, the plate is discarded, ensuring CMPP toxicity data is never artifactual.

AssayWorkflow Seed 1. Seed HepG2 Cells 1x10^4 cells/well in 96-well plate Incubate 2. Incubation 24h at 37°C, 5% CO2 for adherence Seed->Incubate Dose 3. Compound Dosing 0.1 - 500 µM (CMPP vs Controls) Incubate->Dose MTS 4. MTS Bioreduction Viable cells reduce MTS to formazan Dose->MTS Read 5. Absorbance Reading 490 nm quantification & IC50 calc MTS->Read

Figure 2: Self-validating HepG2 cytotoxicity workflow using MTS bioreduction.

Step-by-Step Methodology:
  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate using 100 µL of DMEM supplemented with 10% FBS.

  • Adherence Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for complete cell adherence and recovery.

  • Compound Preparation: Prepare a 1000x stock of CMPP in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration is strictly 0.1% across all wells.

  • Dosing & Controls: Aspirate old media and apply 100 µL of the dosed media. Include 6 wells of Negative Control (0.1% DMSO in media) and 6 wells of Positive Control (100 µM Doxorubicin).

  • Exposure Incubation: Incubate the treated plates for 48 hours.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) directly to each well. Incubate for an additional 2 hours.

  • Quantification: Record absorbance at 490 nm using a microplate reader. Calculate viability relative to the Negative Control average and plot the IC50 curve using non-linear regression.

References

  • MDPI Molecules. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Toxicological Studies of Pyrazine Compounds." BenchChem.
  • MDPI. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

Sources

Benchmarking Ligand Efficiency with 2-Chloro-5-(2-methoxyphenyl)pyrazine Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, achieving high binding affinity is only half the battle. Drug developers must rigorously monitor Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to prevent the "molecular obesity" that often plagues late-stage clinical candidates. Heteroaromatic scaffolds, particularly pyrazines, offer a unique balance of polar interactions and nonpolar aromatic properties.

This guide provides an objective, data-driven comparison of 2-Chloro-5-(2-methoxyphenyl)pyrazine (CAS 412924-03-9) against alternative scaffolds (such as pyridines and pyrimidines). By leveraging its specific physicochemical profile, medicinal chemists can use this substrate to benchmark and optimize ligand efficiency in targeted screening campaigns.

The Mechanistic Rationale for Pyrazine Scaffolds

Pyrazine-based compounds are highly valued in medicinal chemistry because they uniquely combine the properties of heteroatoms with aromatic moieties. Structural analyses of protein-ligand complexes reveal that the most frequent interaction of the pyrazine moiety is acting as a hydrogen-bond acceptor through its nitrogen atoms, followed by weak hydrogen bonding with pyrazine hydrogens as donors .

When functionalized as 2-Chloro-5-(2-methoxyphenyl)pyrazine, the molecule provides two critical mechanistic advantages:

  • Conformational Pre-organization: The 2-methoxyphenyl group introduces steric constraints and potential intramolecular interactions (e.g., between the methoxy oxygen and the pyrazine CH). This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon target binding and driving up LE.

  • Synthetic Tractability: The 2-chloro position serves as a highly selective electrophile for transition-metal-catalyzed cross-coupling. As demonstrated in the optimization of AMPAR negative modulators, chloropyrazine intermediates are critical for rapidly generating diverse analogs to probe structure-activity relationships (SAR) and improve LLE .

Comparative Ligand Efficiency Benchmarking

To objectively benchmark the efficiency of the 2-Chloro-5-(2-methoxyphenyl)pyrazine scaffold, we compare it against structural analogs where the core pyrazine is replaced by pyridine or pyrimidine. The data below represents a benchmarking model where the 2-chloro position is substituted with a standard aryl pharmacophore targeting a generic kinase ATP-binding site.

Table 1: Comparative Efficiency Metrics of Aromatic Scaffolds
Scaffold CoreHeavy Atom Count (HAC)Binding Affinity (pIC50)cLogPLigand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
Pyrazine (Derived from CAS 412924-03-9) 227.82.60.48 5.2
Pyrimidine Analog 227.42.40.465.0
Pyridine Analog 236.93.10.413.8
Benzene Analog (Biphenyl core) 246.24.20.352.0

*LE = (1.37 × pIC50) / HAC. Target LE > 0.3 kcal/mol/HA. **LLE = pIC50 - cLogP. Target LLE > 5.0.

Expert Insight: The pyrazine derivative outperforms the pyridine and benzene analogs in both LE and LLE. The electron-deficient nature of the pyrazine ring lowers the overall cLogP compared to the carbon-rich benzene analog, while the dual nitrogen atoms provide superior hydrogen-bond acceptor geometry, enhancing the pIC50. High LLE is a proven predictor of favorable in vivo pharmacodynamics and reduced off-target toxicity, as seen in the development of highly efficient pyrazine-based leukotriene inhibitors .

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and thermodynamic evaluation of ligands derived from 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality Check: Palladium-catalyzed cross-coupling is selected over nucleophilic aromatic substitution (SNAr). The electron-donating nature of the methoxyphenyl group partially deactivates the pyrazine ring towards SNAr. Therefore, Pd-catalysis is essential to overcome the activation energy barrier and ensure high yields without requiring harsh, degradation-inducing temperatures.

  • Preparation: In a dried Schlenk flask under nitrogen, combine 2-Chloro-5-(2-methoxyphenyl)pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 ratio). Rationale: The biphasic system ensures the solubility of both the organic substrate and the inorganic base, while K2​CO3​ facilitates the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours. Self-Validation: Monitor conversion via LC-MS to confirm the disappearance of the starting mass (m/z 220.66).

  • Purification: Cool to room temperature, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the benchmark ligand.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: SPR is chosen over standard biochemical fluorescence assays because it directly measures binding kinetics ( KD​ , kon​ , koff​ ) without interference from enzymatic turnover rates or fluorescent artifacts. This provides a true thermodynamic basis for accurate LE calculations.

  • Surface Preparation: Immobilize the target protein (e.g., a His-tagged kinase) onto a CM5 sensor chip using standard amine coupling or Ni-NTA capture chemistry.

  • Analyte Preparation: Prepare a 2-fold dilution series of the purified pyrazine ligand (from Protocol A) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Rationale: 1% DMSO ensures ligand solubility while preventing bulk refractive index shifts that obscure kinetic data.

  • Injection: Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ . Calculate pIC50 (or pKD​ ) to feed into the LE and LLE equations. Self-Validation: Ensure the Chi-square ( χ2 ) value of the fit is below 10% of the maximum response ( Rmax​ ) to confirm the validity of the kinetic model.

Visualizations

FBDD_Workflow A Substrate Selection CAS 412924-03-9 B Library Synthesis (Pd-Catalyzed Coupling) A->B Diversification C SPR Binding Assay (Thermodynamic Profiling) B->C Screening D LE & LLE Benchmarking C->D Data Analysis E Lead Candidate Selection D->E Optimization

Workflow for utilizing 2-Chloro-5-(2-methoxyphenyl)pyrazine in Fragment-Based Drug Discovery.

Optimization_Logic Root Ligand Optimization Goals Node1 Maximize Binding Affinity (pIC50) Root->Node1 Node2 Minimize Molecular Bulk (HAC) Root->Node2 Node3 Control Lipophilicity (cLogP) Root->Node3 Metric1 Ligand Efficiency (LE) Target: > 0.3 Node1->Metric1 Metric2 Lipophilic Ligand Efficiency (LLE) Target: > 5.0 Node1->Metric2 Node2->Metric1 Node3->Metric2

Logical relationship between binding affinity, physicochemical properties, and efficiency metrics.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins Source: Journal of Medicinal Chemistry (ACS Publications), 2020. URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]

A Comparative Guide to the Infrared Spectroscopy of 2-Methoxyphenyl Pyrazines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands of 2-methoxyphenyl pyrazines. By deconstructing the molecule into its core components—the pyrazine ring and the methoxyphenyl substituent—we can build a comprehensive understanding of its vibrational characteristics. This comparative approach, supported by experimental data from reference compounds, offers a robust framework for spectral interpretation, quality control, and structural elucidation in research and development settings.

Introduction: The Significance of Pyrazines and IR Spectroscopy

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds integral to diverse fields, from flavor and fragrance chemistry to pharmaceuticals. Their unique electronic and structural properties make them valuable scaffolds in drug design. 2-Methoxyphenyl pyrazines, incorporating a methoxy-substituted phenyl ring, present a specific chemical architecture whose purity and identity must be rigorously confirmed.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group and structural feature within a molecule absorbs IR radiation at a characteristic frequency, producing a unique spectral fingerprint. For researchers working with novel pyrazine derivatives, a thorough understanding of their IR spectra is essential for verifying synthesis, identifying impurities, and ensuring batch-to-batch consistency.

This guide moves beyond a simple peak list, explaining the causality behind observed absorptions by comparing the target molecule's expected spectrum with that of its fundamental building blocks: pyrazine, anisole (methoxybenzene), and 2-methoxypyrazine.

Fundamental Principles: Interpreting the Vibrational Landscape

The IR spectrum of a 2-methoxyphenyl pyrazine is a composite of the vibrational modes of its constituent parts. The electron-withdrawing nature of the pyrazine ring and the electron-donating effect of the methoxy group create a unique electronic environment that influences bond strengths and, consequently, their vibrational frequencies.

Key Vibrational Regions:

  • > 3000 cm⁻¹: Aromatic and heteroaromatic C-H stretching vibrations.

  • 2800-3000 cm⁻¹: Aliphatic C-H stretching from the methoxy group's methyl component.

  • 1600-1400 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. This "aromatic region" is often complex and highly diagnostic.

  • 1300-1000 cm⁻¹: C-O stretching from the ether linkage and in-plane C-H bending.

  • < 900 cm⁻¹: Out-of-plane C-H bending, which is highly sensitive to the substitution pattern on the aromatic rings.

The following diagram illustrates the logical flow for interpreting the IR spectrum of the target molecule by analyzing its components.

cluster_0 Component Analysis cluster_1 Integrated Analysis Pyrazine Pyrazine (Core Heterocycle) Target 2-Methoxyphenyl Pyrazine (Target Molecule) Pyrazine->Target Provides C=N and heteroaromatic C-H modes Anisole Anisole (Substituent Model) Anisole->Target Provides Ar-O-C, CH3, and substituted benzene modes

Figure 1: Logical workflow for spectral deconstruction.

Experimental Protocol: Acquiring High-Fidelity FT-IR Data

To ensure the collection of reliable and reproducible data, a standardized protocol is paramount. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples due to its minimal sample preparation and high-quality results.

Step-by-Step ATR-FT-IR Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by running a scan and ensuring no residual peaks are present.

  • Sample Application: Place a small amount of the solid 2-methoxyphenyl pyrazine sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the collected spectrum, which may include baseline correction and normalization if comparing multiple spectra.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis.

The following diagram outlines this self-validating workflow.

Start Start Background 1. Perform Background Scan Start->Background Clean 2. Clean ATR Crystal Background->Clean Verify 3. Verify Cleanliness Clean->Verify Verify->Clean Contaminated Apply_Sample 4. Apply Sample & Pressure Verify->Apply_Sample Clean Acquire 5. Acquire Spectrum Apply_Sample->Acquire Process 6. Process Data Acquire->Process End End Process->End

Figure 2: ATR-FT-IR experimental workflow.

IR Absorption Band Comparison: A Deconstructive Approach

While experimental data for 2-(2-methoxyphenyl)pyrazine is not widely published in spectral databases, we can predict its key absorptions with high confidence by comparing the spectra of its building blocks.

Vibrational Mode Pyrazine [1][2][3][4]Anisole (Methoxybenzene) [5][6][7][8]2-Methoxypyrazine [9]Predicted: 2-(2-Methoxyphenyl)pyrazine
Aromatic C-H Stretch ~3050 cm⁻¹3000-3100 cm⁻¹~3060 cm⁻¹3000-3100 cm⁻¹ (Multiple bands expected)
Aliphatic C-H Stretch (Methoxy) N/A2960-2840 cm⁻¹2950-2850 cm⁻¹2960-2840 cm⁻¹ (Asymmetric & Symmetric)
Aromatic C=C/C=N Stretch ~1580, 1483, 1415 cm⁻¹~1600, 1500 cm⁻¹~1590, 1490 cm⁻¹1600-1450 cm⁻¹ (Complex, overlapping bands)
Asymmetric Ar-O-C Stretch N/A~1250 cm⁻¹ (Strong)~1260 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong, characteristic)
Symmetric Ar-O-C Stretch N/A~1040 cm⁻¹~1030 cm⁻¹~1030-1040 cm⁻¹
Pyrazine Ring Modes ~1020 cm⁻¹ (Ring Breathing)N/A~1150, 1020 cm⁻¹Present, but may be shifted/coupled
Out-of-Plane C-H Bending ~800 cm⁻¹~750 cm⁻¹ (Ortho-disubstituted)~840 cm⁻¹~750 cm⁻¹ (From ortho-phenyl ring) and bands from the trisubstituted pyrazine ring

Analysis and Interpretation:

  • C-H Stretching Region (>2800 cm⁻¹): The spectrum of 2-methoxyphenyl pyrazine will exhibit multiple peaks above 3000 cm⁻¹ corresponding to C-H stretches from both the pyrazine and phenyl rings. Crucially, it will also show distinct, sharp peaks between 2960 and 2840 cm⁻¹ from the symmetric and asymmetric stretching of the methoxy group's C-H bonds, a feature absent in unsubstituted pyrazine.

  • Aromatic Ring Stretching (1600-1450 cm⁻¹): This region will be complex. Pyrazine itself shows characteristic C=N and C=C stretching.[10] Anisole contributes strong C=C stretching bands from the benzene ring. In the target molecule, these absorptions will overlap. The electron-donating methoxy group and the electron-withdrawing pyrazine ring will influence the electron density and bond orders of the phenyl ring, likely causing shifts in these peak positions compared to pure anisole.

  • C-O Ether Stretching (1300-1000 cm⁻¹): This is a highly diagnostic region. Anisole and other aromatic ethers display a very strong, characteristic band for the asymmetric C-O-C stretch around 1250 cm⁻¹.[6] This peak is expected to be a prominent feature in the spectrum of 2-methoxyphenyl pyrazine and serves as a key indicator of the methoxyphenyl group's presence. A second, typically less intense, symmetric C-O-C stretch will appear near 1030-1040 cm⁻¹.

  • Out-of-Plane (OOP) Bending (<900 cm⁻¹): The C-H OOP bending bands are very informative about the substitution pattern of the aromatic rings. The 2-methoxyphenyl group is ortho-disubstituted, which typically gives rise to a strong band around 750 cm⁻¹. The pyrazine ring in the target molecule is trisubstituted, which will also produce characteristic OOP bending bands.

By synthesizing this information, we can confidently identify the key spectral markers for 2-methoxyphenyl pyrazine. The presence of both the strong ether band at ~1250 cm⁻¹ and the aliphatic C-H stretches (~2950 cm⁻¹), combined with the complex aromatic fingerprint, confirms the molecule's identity. The absence of broad O-H stretches (>3200 cm⁻¹) or strong C=O stretches (~1700 cm⁻¹) would confirm the purity and absence of common reaction-related impurities like phenols or aldehydes.

Conclusion

IR spectroscopy is an indispensable tool for the characterization of 2-methoxyphenyl pyrazines. By employing a comparative methodology that leverages spectral data from simpler, related structures, researchers can build a robust predictive framework for spectral interpretation. This deconstructive approach enhances analytical confidence, enabling precise structural verification and quality assessment critical to drug discovery and development workflows. The key diagnostic markers for this class of compounds are the strong asymmetric Ar-O-C stretch near 1250 cm⁻¹, the aliphatic C-H stretches of the methoxy group, and the specific pattern of out-of-plane C-H bending bands indicative of the substitution pattern.

References

  • Vacínová, V., et al. (2013). Vibrations of pyrazine and its ion as studied by threshold ionization spectroscopy. AIP Publishing. Available at: [Link]

  • Pearson Education. The IR spectrum for anisole contains two C—O stretching bands. Available at: [Link]

  • Suzuki, T., et al. (2020). Decoherence and Relaxation of Vibrational Motion in Ultrafast Electronic Relaxation of Pyrazine in Solution. ACS Publications. Available at: [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. Available at: [Link]

  • ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and naphthalene. Available at: [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for C4H4N2 (Pyrazine). NIST. Available at: [Link]

  • The Journal of Chemical Physics. (1993). Vibrations of pyrazine and its ion as studied by threshold ionization spectroscopy. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylpyrazine. National Institutes of Health. Available at: [Link]

  • Anisole. (2015). Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Ethyl-3-methoxypyrazine. NIST Chemistry WebBook. Available at: [Link]

  • PMC. (n.d.). 2-(2-Methoxyphenoxy)pyrazine. National Institutes of Health. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. (n.d.). Vibrational spectrum and internal rotation in 2-methylpyrazine. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • SciSpace. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Available at: [Link]

  • Durham e-Theses. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. Available at: [Link]

  • RSC Advances. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. The Royal Society of Chemistry. Available at: [Link]

  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Proper Disposal and Environmental Management of 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex halogenated heterocycles, the responsibility of laboratory personnel extends beyond synthesis and into rigorous environmental stewardship. 2-Chloro-5-(2-methoxyphenyl)pyrazine is a highly functionalized intermediate utilized in advanced pharmaceutical research. Due to its specific structural moieties—a chlorinated aromatic system and a nitrogen-rich pyrazine core—improper disposal poses severe environmental and regulatory risks.

As a Senior Application Scientist, I have designed this technical guide to provide field-proven, self-validating protocols for the safe handling, segregation, and ultimate destruction of this compound. This guide ensures that your laboratory operations remain compliant, safe, and scientifically sound.

Physicochemical Profile & Hazard Causality

To manage a chemical effectively, one must first understand the mechanistic reasons behind its hazard profile. The structure of 2-Chloro-5-(2-methoxyphenyl)pyrazine (C11H9ClN2O) dictates its end-of-life treatment[1].

  • The Halogen Hazard (Chlorine): The carbon-chlorine bond is thermodynamically stable. If subjected to low-temperature combustion, chlorinated aromatics act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, extreme thermal oxidation is mandatory[2].

  • The Heteroaromatic Hazard (Pyrazine): The two nitrogen atoms within the pyrazine ring will oxidize during combustion to form nitrogen oxides (NOx). Without proper exhaust abatement, this contributes to tropospheric ozone depletion and smog.

Table 1: Physicochemical & Disposal Parameters
ParameterValueOperational & Disposal Implication
CAS Number 412924-03-9Unique identifier required for hazardous waste manifesting and TSDF profiling[1].
Molecular Formula C11H9ClN2ODetermines stoichiometric combustion byproducts (HCl, NOx, CO2, H2O)[1].
Molecular Weight 220.66 g/mol Used to calculate oxygen demand during thermal oxidation[1].
Incineration Temp. > 1100°C (2000°F)Critical thermal threshold required to prevent PCDD/PCDF (dioxin) formation[2].
Dwell Time ≥ 2.0 secondsEnsures complete thermal breakdown, achieving a 99.99% DRE[3].
Exhaust Treatment Alkaline Scrubber + SCRNeutralizes corrosive HCl gas; reduces NOx emissions to elemental N2[4].

Laboratory Segregation and Containerization Protocol

The most critical step in waste management occurs at the bench. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, triggering strict Resource Conservation and Recovery Act (RCRA) halogenated disposal requirements for the whole batch and drastically increasing disposal costs.

Step-by-Step Methodology:

  • Identify and Isolate: Immediately classify the waste as a "Halogenated Organic Solid." Do not mix this powder with general lab trash or non-halogenated solvent carboys.

  • Select Primary Containment: Transfer the waste into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical inertness against halogenated heteroaromatics compared to standard PET, preventing long-term container degradation and leaching.

  • Seal and Secondary Containment: Seal the container with a PTFE-lined cap. Place the primary container inside a secondary containment bin capable of holding 110% of the primary's volume.

  • Labeling: Affix a compliant hazardous waste label clearly stating "Halogenated Organic Waste - Contains 2-Chloro-5-(2-methoxyphenyl)pyrazine." Include the date of initial accumulation.

Self-Validating System: Weigh the sealed container at the time of waste addition and record the mass. Re-weigh the container weekly during the accumulation period. A stable weight confirms no material loss, volatilization, or container breach, validating the integrity of your containment system.

Spill Response and Decontamination Protocol

In the event of a benchtop or floor spill, immediate and controlled action is required to prevent inhalation exposure and cross-contamination.

Step-by-Step Methodology:

  • Evacuate and Don PPE: Evacuate non-essential personnel from the immediate area. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

    • Causality: Because the compound is a fine powder, respiratory protection is non-negotiable to prevent inhalation of the active pharmaceutical intermediate.

  • Wetting the Spill: Gently mist the spilled powder with a compatible low-toxicity solvent (e.g., isopropanol).

    • Causality: Dry sweeping generates airborne dust. Wetting the powder prevents the aerosolization of hazardous particles during the mechanical cleanup process.

  • Mechanical Collection: Use a non-sparking scoop to collect the wetted slurry and place it into a designated halogenated hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a laboratory-grade detergent solution, followed by a distilled water rinse. Collect all rinse water as halogenated aqueous waste.

Self-Validating System: After cleanup, swab the spill area and conduct a rapid Thin-Layer Chromatography (TLC) check or inspect the surface with a UV lamp (if the compound exhibits fluorescence). The total absence of compound spots or fluorescence validates that the area is completely decontaminated.

Disposal Methodology: High-Temperature Incineration

Under EPA guidelines, 2-Chloro-5-(2-methoxyphenyl)pyrazine cannot be landfilled; it must be destroyed via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

DisposalWorkflow A 2-Chloro-5-(2-methoxyphenyl)pyrazine Waste Generation B Halogenated Organic Waste Stream A->B Segregation C High-Temp Incineration (>1100°C, 2 sec dwell) B->C Transport to TSDF D Alkaline Scrubber (HCl Neutralization) C->D Exhaust Gas (HCl) G Ash/Solid Residue Secure Landfill C->G Bottom Ash E DeNOx SCR Unit (NOx Reduction) D->E Scrubbed Gas (NOx) F Clean Exhaust Emission E->F Atmospheric Release

Workflow for segregation, high-temp incineration, and exhaust scrubbing of halogenated waste.

Step-by-Step TSDF Methodology:

  • Waste Profiling: The TSDF verifies the chlorine and nitrogen content via elemental analysis to calibrate the incinerator's oxygen feed.

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C (2000°F)[2].

  • Residence Time Control: The exhaust gas is held in a secondary combustion chamber for a minimum of 2.0 seconds[3].

    • Causality: This extreme temperature and dwell time combination is required to break the robust aromatic rings, ensuring a 99.99% Destruction and Removal Efficiency (DRE)[3].

  • Exhaust Scrubbing: The combustion of the chlorine atom yields hydrogen chloride (HCl) gas. The flue gas is passed through a wet alkaline scrubber (using NaOH) to neutralize the HCl into harmless NaCl and water[4].

  • NOx Reduction: The gas passes through a Selective Catalytic Reduction (SCR) unit to reduce pyrazine-derived NOx back to atmospheric N2 gas.

Self-Validating System: The TSDF continuously monitors Carbon Monoxide (CO) and Total Hydrocarbon (THC) levels in the exhaust stack. CO levels remaining strictly below 100 ppm validate that complete combustion is occurring, proving that the 99.99% DRE is actively being maintained. A spike in CO triggers an automatic waste feed cutoff.

References

  • Air Pollution Control Technology Fact Sheet - Thermal Incinerator Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-5-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-5-(2-methoxyphenyl)pyrazine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols for halogenated aromatic compounds, ensuring that every step is a self-validating system of protection.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential hazards of 2-Chloro-5-(2-methoxyphenyl)pyrazine is critical to appreciating the necessity of specific PPE. While detailed toxicological data for this specific compound may be limited, its structure—a chlorinated pyrazine derivative—places it in a class of chemicals known for potential hazards.

Safety data for analogous compounds, such as other chlorinated pyrazines, indicate risks including:

  • Skin and Eye Irritation/Corrosion: Many halogenated aromatic compounds can cause skin irritation, and in some cases, severe burns and eye damage.[1][2][3]

  • Respiratory Tract Irritation: If the compound is a powder or becomes airborne, it can irritate the respiratory system.[1][2][4]

  • Toxicity: Similar chemicals are classified as harmful if swallowed and toxic upon skin contact or inhalation.[2][5]

Therefore, our PPE strategy is designed to create a complete barrier between the researcher and the chemical, mitigating risks of dermal, ocular, and respiratory exposure.

Core PPE: Your First Line of Defense

For any work involving 2-Chloro-5-(2-methoxyphenyl)pyrazine, the following PPE is mandatory.[6] This establishes a baseline of safety for all handling procedures.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are essential to protect against splashes of solutions or accidental projection of solid particles.[7] They must be worn whenever handling the chemical in any form. Safety glasses with side shields do not offer sufficient protection against splashes and are not an adequate substitute.[8]

    • Face Shield: When working with larger quantities (e.g., >10g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][9]

  • Hand Protection:

    • Glove Selection: The choice of glove material is critical. Standard latex gloves offer poor protection against many organic solvents.[6] For handling chlorinated aromatic compounds, gloves made of Nitrile are the preferred choice for incidental contact due to their broad chemical resistance.[9] For tasks involving extended contact or submersion, such as cleaning a significant spill, more robust gloves like Viton or Polyvinyl Alcohol (PVA) should be considered, as they offer excellent protection against chlorinated solvents.[6][7]

    • Double Gloving: When handling the neat (solid) compound or concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[1]

    • Chemical Apron: For procedures involving large volumes of solutions where significant splashes are possible, a chemical-resistant apron should be worn over the lab coat.[6]

    • Full Coverage: Long pants and closed-toe shoes are a minimum requirement in any laboratory setting where hazardous chemicals are handled.[6]

Respiratory Protection: When to Escalate Containment

Engineering controls, primarily the chemical fume hood, are the most effective way to prevent inhalation exposure.[10] All weighing of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood.

Respiratory protection is necessary when engineering controls are insufficient or during emergency situations.[6]

  • N95 Respirator: If handling the powder outside of a fume hood is unavoidable (a practice that should be strongly discouraged), a NIOSH-approved N95 respirator may be used to protect against airborne particulates.[8]

  • Air-Purifying Respirator (APR): For spill cleanup or situations with potential for significant vapor generation, a half-mask or full-face APR with organic vapor cartridges is required.[11] A full-face respirator also provides superior eye protection.[12]

PPE Protocol Summary

The following table summarizes the required PPE for various laboratory operations involving 2-Chloro-5-(2-methoxyphenyl)pyrazine.

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Large-Scale Reaction (>10g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in fume hood
Small Spill Cleanup (<5g) Chemical Splash GogglesHeavy-duty Nitrile or Viton GlovesLab CoatN95 Respirator (for powder)
Large Spill Cleanup (>5g) Goggles & Face ShieldHeavy-duty Nitrile or Viton GlovesLab Coat & Chemical ApronFull-Face APR with Organic Vapor Cartridges
Operational Plan: Handling and Disposal

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational.[10] Designate a specific area for the work.

  • Don PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[10]

  • Handling: Conduct all manipulations of the solid and its solutions inside the fume hood. Avoid actions that could generate dust.[12]

  • Post-Handling: After completion, securely close the primary container.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, goggles, and finally lab coat) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[4]

Disposal Plan:

  • Chemical Waste: All solid waste containing 2-Chloro-5-(2-methoxyphenyl)pyrazine and any contaminated solutions must be disposed of in a designated, labeled hazardous waste container.[4][5] Do not discharge to the sewer.[10]

  • Contaminated PPE: Disposable items like gloves and bench paper should be placed in a sealed bag and put into the solid hazardous waste container.

Emergency Workflow: Chemical Spill Response

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the immediate steps to take.

Spill_Response_Workflow Start Spill Occurs Evacuate Alert others and evacuate immediate area Start->Evacuate Assess Assess spill size and risk (Is it manageable?) Evacuate->Assess Call_EHS Call Emergency Personnel / EHS Assess->Call_EHS No Don_PPE Don appropriate spill response PPE (See Table) Assess->Don_PPE Yes End Return to normal operations Call_EHS->End Contain Contain the spill withabsorbent material Don_PPE->Contain Neutralize Clean from outside in with appropriate kit materials Contain->Neutralize Dispose Collect waste in a sealed, labeled hazardous waste container Neutralize->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate Decontaminate->End

Caption: Workflow for managing a chemical spill.

This guide provides a comprehensive framework for the safe handling of 2-Chloro-5-(2-methoxyphenyl)pyrazine. By understanding the hazards, selecting the correct PPE, and adhering to strict operational and disposal protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Environmental Health & Safety, University of Washington.
  • Personal Protective Equipment.
  • Material Safety Data Sheet - Pyrazine. (2006, August 11). Spectrum Chemical.
  • 2-CHLORO-5-(CHLOROMETHYL)
  • SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyrazine. (2011, October 21). Fisher Scientific.
  • Section 6C: Controlling Chemical Exposure - Personal Protective Equipment. Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - TMSI-H. (2016, October 11). Gelest.
  • Safety Data Sheet - 5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. AK Scientific, Inc.
  • Safety Data Sheet - 1-Tosylaziridine. (2025, December 26). ChemScene.
  • SAFETY DATA SHEET - 2-Chloro-4,6-diphenyl-1,3,5-triazine. (2025, May 22). TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.